5-(Bromomethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYANOJBDTHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Bromomethyl)benzo[d]thiazole chemical properties and stability data
An In-Depth Technical Guide to 5-(Bromomethyl)benzo[d]thiazole: Chemical Properties, Stability, and Synthetic Applications
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of key chemical intermediates is paramount to innovation. This guide provides a detailed exploration of this compound, a versatile heterocyclic building block. We will delve into its core chemical and physical properties, stability considerations, and its application in organic synthesis, offering field-proven insights to ensure its effective and safe utilization in the laboratory.
Core Chemical Identity and Properties
This compound is a substituted benzothiazole derivative. The presence of the bromomethyl group at the 5-position makes it a highly valuable reagent for introducing the benzothiazole moiety into a variety of molecular scaffolds. This reactivity is central to its utility in medicinal chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 131337-65-0 | [1] |
| Molecular Formula | C₈H₆BrNS | [1] |
| Molecular Weight | 228.11 g/mol | [1] |
| Purity | Typically ≥95% | |
| Appearance | Likely a powder or crystalline solid | [2] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | [1] |
| InChI Key | UFTYANOJBDTHEE-UHFFFAOYSA-N | |
| SMILES | BrCC1=CC=C(SC=N2)C2=C1 | [1] |
Stability, Handling, and Storage
The stability of this compound is a critical consideration for its long-term viability as a laboratory chemical. The bromomethyl group, while conferring desirable reactivity, is also susceptible to degradation.
Stability Profile
The primary pathway for the degradation of this compound is likely hydrolysis of the bromomethyl group to the corresponding alcohol, 5-(hydroxymethyl)benzo[d]thiazole. This reaction can be accelerated by the presence of moisture and elevated temperatures. Additionally, as a benzylic bromide, it can be sensitive to light.
Recommended Storage and Handling Protocols
To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following workflow is recommended:
Caption: Recommended workflow for the safe storage and handling of this compound.
Safety Profile and Hazard Management
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Signal Word: Danger.[1]
-
UN Number: 1759 (Corrosive solid, n.o.s.).[1]
-
Hazard Class: 8 (Corrosive substances).[1]
-
Packing Group: II.[1]
Given its classification, a rigorous approach to safety is mandatory when working with this compound.
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
The following diagram illustrates the logical flow of hazard mitigation and emergency response:
Caption: Logical flow for hazard mitigation and emergency response for this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the benzothiazole-5-methyl group into various molecules.
Typical Reaction: Nucleophilic Substitution
A common application of this compound is its reaction with nucleophiles such as amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
An exemplary reaction is the synthesis of a secondary amine, which is a common structural motif in pharmacologically active compounds.
Reaction Scheme:
This compound + R-NH₂ → 5-((R-amino)methyl)benzo[d]thiazole
Experimental Protocol: Synthesis of a Secondary Amine Derivative
This protocol provides a general methodology for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inorganic base (e.g., K₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the inorganic base to the mixture. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine derivative.
The following diagram outlines this synthetic workflow:
Caption: A typical experimental workflow for the synthesis of a secondary amine using this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its utility is centered on the reactivity of the bromomethyl group, which allows for its incorporation into a wide array of molecular structures. However, this reactivity also necessitates careful handling, storage, and adherence to strict safety protocols due to its corrosive nature. By understanding its chemical properties, stability, and reactivity, researchers can effectively and safely leverage this important building block in their synthetic endeavors.
References
-
Chembase.cn. 5-BROMO-2-(BROMOMETHYL)BENZOTHIAZOLE (CAS No. 110704-13-7) SDS. [Link][3]
-
ResearchGate. Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. [Link][5]
-
Science and Education Publishing. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link][6]
-
Dergipark. Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. [Link][7]
-
National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link][8]
Sources
- 1. 131337-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. 5-bromobenzothiazole 97 768-11-6 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles [pubs.sciepub.com]
- 7. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. 5-(Bromomethyl)thiazole | C4H4BrNS | CID 21698401 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS 131337-65-0 safety data sheet (SDS) and handling precautions
A comprehensive search for the chemical substance designated by CAS Registry Number 131337-65-0 has yielded no definitive identification in publicly available chemical databases and regulatory resources. Therefore, the creation of an in-depth technical guide, including a Safety Data Sheet (SDS) and specific handling precautions, is not possible at this time.
Extensive queries across multiple chemical and safety databases, including searches for Safety Data Sheets, have failed to retrieve any information for a compound associated with CAS 131337-65-0. This suggests that the provided CAS number may be incorrect, outdated, or belong to a substance that is not publicly documented.
For the safety and scientific accuracy of researchers, scientists, and drug development professionals, it is imperative that all handling and safety protocols are based on verified information for a known and well-characterized substance. Without a confirmed identity for CAS 131337-65-0, any attempt to provide safety and handling guidelines would be speculative and potentially hazardous.
Recommendations for the User:
-
Verify the CAS Number: Please double-check the CAS number for any potential typographical errors. A single-digit error can lead to a completely different substance or an invalid number.
-
Consult the Original Source: If the CAS number was obtained from a publication, supplier, or internal document, it is advisable to consult the original source to confirm its accuracy.
-
Provide Additional Information: If available, providing a chemical name, molecular formula, or any other identifying information may assist in a more successful search for the intended substance.
Once the correct chemical substance and its corresponding valid CAS number are identified, a comprehensive technical guide on its safety and handling can be developed.
Biological activity of 5-substituted benzothiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the diverse biological activities of 5-substituted benzothiazole derivatives. As a privileged scaffold in medicinal chemistry, the benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, serves as a foundational structure for a multitude of pharmacologically active agents.[1][2][3][4] Strategic substitution at the 5-position, among others, has been shown to significantly modulate the therapeutic properties of these compounds, leading to the development of potent anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2] This document delves into the core mechanisms of action, provides detailed experimental protocols for activity assessment, and presents key structure-activity relationship (SAR) insights to guide future drug discovery and development efforts.
Anticancer Activity: Modulating Key Oncogenic Pathways
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[5][6] The substitution pattern on the benzothiazole core is crucial, with specific moieties at the 5-position often enhancing potency and selectivity.[2]
Key Mechanisms of Anticancer Action
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of critical protein kinases and signaling pathways that are frequently dysregulated in cancer.[5]
-
Inhibition of the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Certain 5-substituted benzothiazole derivatives have been identified as potent inhibitors of this cascade, leading to the suppression of tumor growth and induction of apoptosis.[1]
-
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the mitochondrial pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7] For instance, some derivatives have been shown to activate the p53 tumor suppressor pathway, which orchestrates the balance between cell cycle arrest and apoptosis.[7]
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.[1] Benzothiazoles have been developed as effective inhibitors of STAT3, blocking its downstream gene expression and mitigating its oncogenic effects.[1]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 5-substituted benzothiazole derivatives against various human cancer cell lines.
| Compound ID | 5-Position Substituent | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 53 | Chloro | HeLa (Cervical) | MTT | 9.76 | [7] |
| 29 | Bromo (on pyridine) | HepG2 (Liver) | MTT | 0.048 | [7] |
| 29 | Bromo (on pyridine) | A549 (Lung) | MTT | 0.044 | [7] |
| Derivative A | Not specified | HepG2 (Liver) | MTT | 56.98 (24h) | [6] |
| Derivative B | Not specified | HepG2 (Liver) | MTT | 38.54 (48h) | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Causality and Rationale: This assay is selected for its reliability, high throughput, and its basis in cellular function. It measures the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] A decrease in metabolic activity is a direct indicator of cell death or a loss of proliferative capacity, making it an excellent primary screen for potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 5-substituted benzothiazole derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for an additional 24, 48, or 72 hours.[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10][11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the crystals.[9][12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[13] Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the expression of pro-inflammatory mediators.[6]
Key Mechanism: Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13][14][15] Benzothiazole derivatives can suppress this pathway, thereby reducing the inflammatory cascade.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classical in vivo model for evaluating acute inflammation and screening for the activity of potential anti-inflammatory drugs.[16]
Causality and Rationale: The injection of carrageenan, a phlogistic agent, into a rat's paw induces a well-characterized, biphasic inflammatory response.[17] The first phase involves the release of histamine and serotonin, while the later, more sustained phase is mediated by prostaglandins and cytokines produced via pathways involving COX-2.[17] This model is highly predictive of human anti-inflammatory responses to NSAIDs and other agents, making it a crucial preclinical validation step.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week, with free access to food and water and a 12-hour light/dark cycle.[16]
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline or 0.5% Tween 80), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups receiving different doses of the 5-substituted benzothiazole derivative.[16][17]
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).[17]
-
Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection. This is typically done 30-60 minutes before inducing inflammation.[16]
-
Induction of Edema: Inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the subplantar surface of the right hind paw of each rat.[16][17]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[16]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀.[17]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group, especially at the time of peak inflammation (usually 3-4 hours).
-
Percentage Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[3][17]
Key Mechanism: Inhibition of Essential Bacterial Enzymes
A key target for benzothiazole-based antimicrobials is the bacterial folate biosynthesis pathway, which is essential for microbial survival but absent in humans.
-
Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a critical enzyme in this pathway. Benzothiazole derivatives can act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and thereby preventing the production of nucleic acids and essential amino acids, leading to bacterial death.[1]
Data Presentation: Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole derivatives against clinically relevant microbial strains.
| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |
| 41c | E. coli | Gram-negative | 3.1 | [Mishra et al., 2020] |
| 41c | P. aeruginosa | Gram-negative | 6.2 | [Mishra et al., 2020] |
| 46a/b | E. coli | Gram-negative | 15.62 | [Suyambulingam et al., 2020] |
| 14p | C. albicans | Fungus | 0.125-2 | [18] |
| 14p | C. neoformans | Fungus | 0.125-2 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[19] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.[19]
Causality and Rationale: Unlike diffusion methods that provide qualitative results, the broth microdilution assay yields a quantitative value (MIC), which is essential for comparing the potency of different compounds and for clinical correlation. The use of a standardized bacterial inoculum and serial dilutions of the test compound ensures reproducibility and accuracy.[20]
Step-by-Step Methodology:
-
Preparation of Inoculum: From a pure culture, inoculate a few colonies of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 5-substituted benzothiazole derivative in the broth medium. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. This halves the concentration of the drug in each well, which must be accounted for.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Other Notable Biological Activities
Beyond the major areas detailed above, 5-substituted benzothiazole derivatives have shown promise in other therapeutic fields:
-
Antidiabetic Activity: Several derivatives have been found to possess hypoglycemic properties. One key mechanism involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[21] AMPK activation enhances glucose uptake in muscle cells and reduces glucose production in the liver, making it a valuable target for type 2 diabetes treatment.
-
Neuroprotective Activity: Certain benzothiazoles, including the FDA-approved drug Riluzole (used for amyotrophic lateral sclerosis), exhibit neuroprotective effects.[2] Mechanisms include the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, and antioxidant properties that protect neurons from oxidative stress.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
-
Role of the 5-Position: Substitution at the C5 position is critical. The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), often enhances anticancer and antimicrobial activities.[2] This is attributed to increased lipophilicity, which can improve cell membrane penetration, and altered electronic properties that can enhance binding affinity to target enzymes or receptors.
-
Importance of the 2-Position: The C2 position is the most common site for substitution. Attaching various heterocyclic rings, amides, ureas, or other functional groups at this position is a primary strategy for modulating activity and targeting different diseases.
-
Influence of the 6-Position: Substitutions at C6 have also been shown to be important. For example, combining a C5-halogen with a C6-methoxy or methyl group has been noted to improve cytotoxic effects.
benzothiazole_core.png)
Conclusion and Future Perspectives
5-Substituted benzothiazole derivatives represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their ability to modulate a wide array of biological targets underpins their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The insights gained from structure-activity relationship studies continue to guide the rational design of new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. Future research should focus on exploring novel substitutions at the 5-position, investigating synergistic effects through hybrid molecules, and advancing the most promising lead compounds into further preclinical and clinical development to address unmet medical needs.
References
-
Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Molecules. [Link]
-
NF‐κB signaling in inflammation and cancer. (n.d.). PMC. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. [Link]
-
NF‐κB and inflammation in cancer. NF‐κB is involved in the interaction... (n.d.). ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
The complexity of NF-κB signaling in inflammation and cancer. (2013). SciSpace. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]
-
Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025). MDPI. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Unknown Source. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Universidad de La Salle. [Link]
-
A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). (n.d.). PMC. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Unknown Source. [Link]
-
In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2024). bioRxiv.org. [Link]
-
Rapid Screening of AMPK Modulators. (2018). Frontiers. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]
-
Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). SciSpace. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchhub.com [researchhub.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]
- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdb.apec.org [pdb.apec.org]
- 20. woah.org [woah.org]
- 21. An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK) | bioRxiv [biorxiv.org]
The Alchemical Marriage: A Technical Guide to the Structure-Activity Relationship of Benzothiazole-Based Alkylating Agents
Preamble: From Privileged Scaffold to Precision Weapon
The benzothiazole moiety, a bicyclic system born from the fusion of benzene and thiazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its structural rigidity, lipophilicity, and capacity for π-π stacking interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents.[2][3] While its applications are diverse, ranging from antimicrobial to neuroprotective agents, this guide will delve into a particularly compelling and potent iteration: benzothiazole derivatives engineered as alkylating agents for anticancer therapy.
Traditional alkylating agents, such as nitrogen mustards, have been mainstays in oncology for decades, yet their clinical utility is often hampered by a lack of specificity and significant off-target toxicity. The strategic hybridization of the benzothiazole scaffold with a nitrogen mustard pharmacophore offers a promising avenue to enhance therapeutic efficacy and potentially mitigate adverse effects. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the structure-activity relationship (SAR) of these hybrid molecules, elucidating the nuanced interplay between chemical structure and biological function. We will dissect the causality behind synthetic choices, detail the experimental validation of their mechanism of action, and present a comprehensive overview of the current state of this exciting field.
The Mechanistic Imperative: DNA Alkylation and Cross-Linking
The cytotoxic effect of benzothiazole-based nitrogen mustards is predicated on their ability to covalently modify DNA, the cell's genetic blueprint. This process, known as alkylation, primarily targets nucleophilic sites on DNA bases, with the N7 position of guanine being a particularly reactive site.
The nitrogen mustard moiety, characterized by its bis(2-chloroethyl)amine group, is the engine of this process. In the physiological environment, one of the chloroethyl arms undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by a guanine base in a DNA strand, forming a monofunctional adduct. The second chloroethyl arm can then repeat this process, reacting with another guanine base on the same or the opposing DNA strand. This latter event results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).[4] These ICLs physically obstruct the separation of DNA strands, thereby halting the processes of DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4][5]
Figure 1: Mechanism of action of benzothiazole-nitrogen mustard hybrids.
Synthetic Strategies: Forging the Hybrid Molecule
The synthesis of benzothiazole-nitrogen mustard hybrids typically involves a multi-step approach, leveraging established methodologies for the construction of the benzothiazole core and the subsequent coupling of the nitrogen mustard moiety. A common and versatile method for the synthesis of the benzothiazole scaffold is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as a carboxylic acid or an acyl chloride.[6]
The nitrogen mustard component is often introduced via a linker, such as a urea or amide bond, to a functionalized benzothiazole precursor. This modular approach allows for the systematic variation of both the benzothiazole and the nitrogen mustard portions of the molecule, facilitating comprehensive SAR studies.
Figure 2: Generalized synthetic workflow for benzothiazole-nitrogen mustard hybrids.
Experimental Protocol: Synthesis of a Phenyl N-Mustard-Benzothiazole Hybrid
The following is a representative protocol for the synthesis of a benzothiazole-nitrogen mustard hybrid, adapted from the literature.[4]
Step 1: Synthesis of the Benzothiazole Core
-
To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add a substituted benzoyl chloride (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-phenylbenzothiazole derivative.
Step 2: Functionalization of the Benzothiazole
-
Introduce a functional group suitable for coupling, such as an amino group, onto the benzothiazole scaffold. This may involve nitration followed by reduction.
Step 3: Coupling with the Nitrogen Mustard Moiety
-
Dissolve the functionalized benzothiazole (1.0 eq) and a phenyl N-mustard precursor with a suitable linker (e.g., an isocyanate for a urea linkage) (1.1 eq) in an anhydrous solvent (e.g., DMF).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final hybrid molecule.
Dissecting the Structure-Activity Relationship (SAR)
The anticancer potency of benzothiazole-nitrogen mustard hybrids is exquisitely sensitive to their chemical structure. SAR studies have revealed key structural features that govern their cytotoxicity and selectivity.
The Benzothiazole Scaffold: A Modulator of Activity
Substituents on the benzothiazole ring system play a crucial role in modulating the biological activity of the hybrid molecules.
-
Position 2: The nature of the substituent at the 2-position of the benzothiazole ring significantly influences the molecule's properties. Aromatic groups, particularly phenyl rings, are common and contribute to the overall lipophilicity and potential for π-stacking interactions with DNA.
-
Positions 4, 5, 6, and 7: The introduction of electron-withdrawing or electron-donating groups on the benzo portion of the scaffold can impact the electronic properties of the entire molecule, potentially influencing its reactivity and interaction with biological targets. For instance, some studies have shown that electron-withdrawing groups like fluorine at the 6-position can enhance cytotoxicity against specific cancer cell lines.
The Nitrogen Mustard Moiety and Linker: The Cytotoxic Warhead
The structure of the nitrogen mustard and the nature of the linker that tethers it to the benzothiazole scaffold are critical determinants of alkylating efficiency and overall cytotoxicity.
-
Aromatic vs. Aliphatic N-Mustards: Phenyl N-mustards are frequently employed, and substitutions on the phenyl ring can fine-tune the reactivity of the mustard. The electronic nature of these substituents can either enhance or diminish the propensity for aziridinium ion formation.
-
The Linker: The linker (e.g., urea, amide) connecting the two pharmacophores is not merely a spacer. It influences the molecule's conformational flexibility, solubility, and chemical stability. A urea linker has been shown to potentially increase chemical stability and bioavailability.[4]
Figure 3: Key structural elements governing the SAR of benzothiazole-nitrogen mustard agents.
Data-Driven Insights: Quantitative SAR
The in vitro cytotoxicity of these compounds is typically assessed using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Compound ID | Benzothiazole Substitution | Linker | N-Mustard Phenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| I | 6-Fluoro | Urea | Unsubstituted | Human Leukemia (HL-60) | 4.48 | [7] |
| II | Unsubstituted | Urea | Unsubstituted | Human Prostate (PC-3) | 9.37 | [7] |
| III | 6-Fluoro | Urea | Unsubstituted | Hepatocellular Carcinoma (Bel-7402) | 0.2 | [7] |
| IV | Unsubstituted | Amide | 4-Chloro | Lung Carcinoma (A549) | >50 | Hypothetical |
| V | 6-Fluoro | Amide | 4-Nitro | Breast Adenocarcinoma (MCF-7) | 1.5 | Hypothetical |
| 27d | Unsubstituted | Urea | Unsubstituted | Human Leukemia (CCRF-CEM) | Potent | [4] |
Note: The IC50 values for compounds IV and V are hypothetical and included for illustrative purposes to demonstrate potential SAR trends.
From the available data, we can infer several SAR trends:
-
The presence of a 6-fluoro substituent on the benzothiazole ring (Compound I vs. II) appears to be beneficial for activity against certain cell lines.
-
The choice of cancer cell line significantly impacts the observed cytotoxicity, highlighting the importance of broad-panel screening.
-
The linker and substitution pattern on the N-mustard phenyl ring are expected to significantly modulate activity, as suggested by the hypothetical data for compounds IV and V.
Experimental Validation: Confirming the Mechanism of Action
Beyond cytotoxicity assays, it is crucial to experimentally validate the proposed mechanism of action. Key assays include:
DNA Cross-Linking Assays
The ability of a compound to induce DNA interstrand cross-links can be assessed using techniques such as the modified comet assay (single-cell gel electrophoresis).[8] This assay can sensitively detect the formation and repair of ICLs in individual cells.
Cell Cycle Analysis
Flow cytometry can be employed to analyze the cell cycle distribution of cancer cells following treatment with the benzothiazole-nitrogen mustard hybrid. A significant accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.[4]
Apoptosis Assays
The induction of apoptosis can be confirmed using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Future Perspectives and Conclusion
The strategic amalgamation of the benzothiazole scaffold with the DNA-alkylating nitrogen mustard moiety represents a promising frontier in the development of novel anticancer agents. The modular nature of their synthesis provides a fertile ground for extensive SAR exploration, allowing for the fine-tuning of their cytotoxic potency and selectivity. Future research in this area will likely focus on:
-
Expanding the structural diversity: Introducing a wider range of substituents on both the benzothiazole and nitrogen mustard components to build more comprehensive QSAR models.
-
Improving drug delivery and targeting: Developing strategies to selectively deliver these potent agents to tumor tissues, thereby minimizing systemic toxicity.
-
Investigating mechanisms of resistance: Understanding how cancer cells might develop resistance to these hybrid molecules and devising strategies to overcome it.
References
- [Synthesis of Nitrogen Mustards of fluoro- benzothiazoles of pharmacological interest. (URL not available)]
-
Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC. [Link]
-
IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - JAGANNATH UNIVERSITY. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. [Link]
-
Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. [Link]
-
Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed. [Link]
-
Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [Link]
-
Novel N-mustard-benzimidazoles/benzothiazoles Hybrids, Synthesis and Anticancer Evaluation - PubMed. [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. [Link]
-
DNA Crosslinking and Beyond the Multifaceted Mechanism of Pyrrolobenzodiazepines in Cancer Cell Killing - Creative Diagnostics. [Link]
-
Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents - Journal of Sciences, Islamic Republic of Iran. [Link]
-
Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents - ResearchGate. [Link]
-
Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC. [Link]
-
Benzothiazole derivatives as anticancer agents - PMC - NIH. [Link]
-
Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF - ResearchGate. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Novel N-mustard-benzimidazoles/benzothiazoles Hybrids, Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Bromomethyl Benzothiazole Pharmacophores in Drug Discovery
The following technical guide provides an in-depth review of bromomethyl benzothiazole pharmacophores, structured for researchers and drug development professionals.
Executive Summary
The 2-(bromomethyl)-1,3-benzothiazole moiety represents a critical "privileged scaffold precursor" in medicinal chemistry.[1] Unlike inert structural motifs, this pharmacophore possesses dual functionality: it serves as a potent electrophilic warhead for covalent probe design and, more commonly, as a versatile synthetic gateway for diversifying the C2-position of the benzothiazole ring.
This guide analyzes the chemical architecture, synthetic protocols, reactivity profiles, and pharmacological applications of bromomethyl benzothiazoles. It synthesizes data from oncology, neuroprotection (AChE/MAO-B inhibition), and antimicrobial research to provide a roadmap for utilizing this scaffold in fragment-based drug design (FBDD).[1]
Chemical Architecture & Synthesis[1]
Core Structural Analysis
The pharmacophore consists of a bicyclic benzothiazole ring system fused to a reactive bromomethyl group at the C2 position.
-
Lipophilicity: The benzothiazole core contributes significant lipophilicity (LogP ~2.5–3.0), facilitating membrane permeability.
-
Electronic Character: The nitrogen atom in the thiazole ring exerts an electron-withdrawing effect, activating the C2-methyl group for radical halogenation and subsequent nucleophilic substitution.[1]
-
Reactivity: The C-Br bond is highly polarized, making the methylene carbon a soft electrophile susceptible to
attack by thiols, amines, and alkoxides.
Synthetic Protocol: Wohl-Ziegler Bromination
The most authoritative method for synthesizing 2-(bromomethyl)benzothiazole involves the radical bromination of 2-methylbenzothiazole using N-bromosuccinimide (NBS).[1] This protocol ensures regioselectivity for the benzylic-like methyl position over the aromatic ring.
Standard Operating Procedure (SOP):
-
Reagents: 2-Methylbenzothiazole (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (cat.[1] 0.05 eq).
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Benzotrifluoride (green alternative).[1] -
Conditions: Reflux (76–80°C) under inert atmosphere (
) with UV irradiation or thermal initiation.[1] -
Purification: Filtration of succinimide byproduct followed by recrystallization (hexane/EtOAc) or flash chromatography.
Figure 1: Radical bromination mechanism via Wohl-Ziegler reaction.
Reactivity Profile & Derivatization[1]
The utility of the bromomethyl group lies in its ability to undergo rapid nucleophilic displacement, allowing for the construction of diverse libraries.
Nucleophilic Substitution ( ) Pathways
The bromomethyl handle reacts efficiently with nucleophiles to generate bioactive derivatives. This reactivity is exploited to link the benzothiazole "anchor" to other pharmacophores.
| Nucleophile Class | Reagent Example | Product Linkage | Application |
| Thiols (R-SH) | 2-Mercaptobenzothiazole | Thioether (-S-) | Bis-benzothiazoles (Antimicrobial) |
| Amines (R-NH2) | Piperazine/Morpholine | Secondary Amine (-NH-) | Neuroprotective agents (AChE inhibitors) |
| Carboxylates | Benzoic Acid | Ester (-COO-) | Prodrugs / Tryptase inhibitors |
| Phosphites | Triethyl phosphite | Phosphonate (-PO3-) | Horner-Wadsworth-Emmons reagents |
Fragment-Based Drug Design (FBDD) Workflow
The following diagram illustrates the divergent synthesis capabilities starting from the bromomethyl scaffold.
Figure 2: Divergent synthetic pathways for library generation.
Pharmacological Applications[1][2][3][4][5][6][7]
Neuroprotection (Alzheimer’s Disease)
Derivatives synthesized from 2-(bromomethyl)benzothiazole, particularly those linked to piperazine or secondary amines , have shown dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1]
-
Mechanism: The benzothiazole ring binds to the peripheral anionic site (PAS) of AChE, while the linker (derived from the bromomethyl group) positions the secondary moiety into the catalytic active site (CAS).
-
Key Insight: The spacer length provided by the methylene group (-CH2-) is optimal for spanning the gorge of the AChE enzyme.
Oncology (Antitumor Activity)
The scaffold is a precursor to agents active against breast (MCF-7) and colon (HCT-116) cancer cell lines.[1]
-
Target: Some derivatives act as tyrosine kinase inhibitors or interact with DNA grooves.
-
Covalent Inhibition: While less common in final drugs due to toxicity, the bromomethyl group can act as a "warhead" in proteomic probes to label catalytic cysteine residues in proteases (e.g., Cathepsin B).
Antimicrobial & Antifungal
Bis-benzothiazoles formed by reacting 2-(bromomethyl)benzothiazole with 2-mercaptobenzothiazole exhibit potent broad-spectrum activity.[1]
-
SAR: Electron-withdrawing substituents (F, Cl) on the benzene ring enhance antimicrobial potency by increasing lipophilicity and cellular uptake.[1]
Safety & Handling Protocols
Hazard Classification: 2-(Bromomethyl)benzothiazole is a Lachrymator and Corrosive .[1]
| Hazard Code | Description | Handling Protocol |
| H314 | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves (double-gloved), face shield, and lab coat.[1] |
| H335 | May cause respiratory irritation. | Strictly handle inside a functioning fume hood. |
| H302 | Harmful if swallowed.[2] | Do not eat/drink in the lab. Wash hands immediately after use. |
Neutralization: Spills should be treated with dilute sodium thiosulfate or sodium bicarbonate solution to quench the alkylating potential before disposal.
References
-
Preparation of 2-Bromomethyl-5-bromobenzothiazole. PrepChem. Available at: [Link]
-
Benzothiazole synthesis and reactivity. Organic Chemistry Portal. Available at: [Link][1]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. National Institutes of Health (PubMed). Available at: [Link]
-
Quantum Chemical and Experimental Studies of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole. MDPI Molecules. Available at: [Link][1]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link][1]
Sources
Solubility Profile of 5-(Bromomethyl)benzo[d]thiazole: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract
5-(Bromomethyl)benzo[d]thiazole is a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents, owing to its reactive bromomethyl group attached to the privileged benzothiazole scaffold. A thorough understanding of its solubility is fundamental for its effective use in reaction design, purification, formulation, and high-throughput screening. This technical guide addresses the notable absence of quantitative solubility data in public literature by providing a comprehensive, inferred solubility profile based on first principles of chemical structure and polarity. Furthermore, we present a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to empower researchers, scientists, and drug development professionals to confidently handle and utilize this compound in their experimental workflows.
Introduction: The Significance of this compound
The benzothiazole moiety is a bicyclic aromatic structure consisting of a benzene ring fused to a thiazole ring. This scaffold is of immense interest in medicinal chemistry and is a core component of numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of the benzothiazole ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological characteristics.[1]
This compound serves as a critical building block in this context. The bromomethyl group at the 5-position acts as a potent electrophilic handle, making it an ideal substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.
However, the practical utility of this valuable reagent is directly dependent on its solubility. Key processes where solubility data is critical include:
-
Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving predictable and reproducible reaction outcomes.
-
Purification: The selection of appropriate solvent systems for crystallization or chromatography relies on differential solubility of the target compound and impurities.
-
Drug Discovery & Formulation: In early-stage drug discovery, solubility in aqueous buffers and organic solvents like dimethyl sulfoxide (DMSO) dictates the feasibility of biological assays and informs initial formulation strategies.[2]
This guide provides the foundational knowledge required to navigate these challenges effectively.
Physicochemical Characteristics
A foundational understanding of the compound's intrinsic properties is essential before exploring its solubility.
| Property | Value | Source |
| CAS Number | 131337-65-0 | [3] |
| Molecular Formula | C₈H₆BrNS | [3] |
| Molecular Weight | 228.11 g/mol | [3] |
| Appearance | Solid (inferred) | [4] |
| InChI Key | UFTYANOJBDTHEE-UHFFFAOYSA-N |
The structure is characterized by a flat, aromatic, and relatively non-polar benzothiazole core, contrasted by the reactive and somewhat polar bromomethyl group. This duality is the primary driver of its solubility behavior.
Inferred Qualitative Solubility Profile
While precise quantitative data is not publicly available, a reliable qualitative profile can be inferred from the molecular structure, applying the principle of "like dissolves like." The parent compound, benzothiazole, is known to be only slightly soluble in water but dissolves in many organic solvents.[5][6] The introduction of the bromomethyl group increases both the molecular weight and lipophilicity, further disfavoring aqueous solubility.
The expected solubility of this compound in common laboratory solvents is summarized below.
| Solvent Class | Common Solvents | Inferred Qualitative Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Poorly Soluble | The large, non-polar aromatic surface area and the hydrophobic nature of the bromine atom dominate, preventing effective solvation by water's hydrogen-bonding network. |
| Methanol, Ethanol | Sparingly to Moderately Soluble | These alcohols are less polar than water and can engage in favorable dipole-dipole interactions with the thiazole ring and bromomethyl group, while their alkyl chains can solvate the aromatic core. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Soluble to Very Soluble | These solvents excel at dissolving moderately polar compounds. They possess strong dipoles that can interact effectively with the heteroatoms and the C-Br bond without the high energetic cost of disrupting a hydrogen-bonding network. DMSO is particularly effective for compounds of this type.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at solvating moderately polar and lipophilic compounds. The polarizability of the C-Cl bonds in the solvent interacts favorably with the entire molecule, including the bromo-substituent. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Poorly to Sparingly Soluble | While the aromatic nature of toluene may offer some favorable π-stacking interactions with the benzothiazole core, the overall polarity of the molecule will limit its solubility. Solubility in highly non-polar alkanes like hexane is expected to be very low. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the most reliable technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution in true equilibrium with an excess of the solid compound.[4]
Workflow for Solubility Determination
The following diagram outlines the complete experimental workflow for determining the solubility of this compound.
Caption: Shake-flask solubility determination workflow.
Detailed Experimental Protocol
This protocol is designed to establish the thermodynamic solubility and ensure data is accurate and reproducible.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure: Preparation and Equilibration
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what might dissolve is crucial to guarantee that a saturated solution is achieved.[4]
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Sealing: Tightly cap the vials to prevent any solvent evaporation during the experiment.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For compounds that may be poorly soluble or slow to dissolve, a period of 24 to 72 hours is recommended.[4][6]
3. Procedure: Phase Separation and Sample Preparation
-
Centrifugation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles that could otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
4. Procedure: HPLC Analysis and Quantification
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential degradants or impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Set the UV detector to a wavelength where the compound has strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound in the same solvent, covering a range of known concentrations.
-
Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the tested solvent.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related benzothiazoles and brominated aromatic compounds suggest a prudent approach to handling.[7][8]
-
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8] Likely causes serious eye irritation and may cause skin irritation.[7][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle the solid and its solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] Some vendors recommend refrigerated storage.
Always consult a compound-specific SDS from your supplier before use.
Conclusion
Understanding the solubility of this compound is a non-negotiable prerequisite for its successful application in research and development. This guide establishes a scientifically-grounded, inferred solubility profile: the compound is expected to be virtually insoluble in water but readily soluble in polar aprotic and chlorinated organic solvents, with moderate solubility in alcohols. For applications requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable path to determining the thermodynamic solubility. By combining theoretical understanding with rigorous experimental validation, researchers can unlock the full synthetic potential of this important chemical intermediate.
References
-
Department of Chemistry, University of Babylon. (2024). Solubility test for Organic Compounds. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Bromomethyl)thiazole. PubChem Compound Database. Available at: [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Labbox. (2024). 10 - Safety Data Sheet. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromobenzothiazole. PubChem Compound Database. Available at: [Link]
-
Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). Benzo[d]thiazole CAS 95-16-9 Manufacturers, Suppliers, Factory. Available at: [Link]
-
Journal of University of Kerbala. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 131337-65-0|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzo[d]thiazole CAS 95-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. tcichemicals.com [tcichemicals.com]
Reactivity Profile of Benzyl Bromide Moiety in Benzothiazole Systems
Executive Summary
The integration of a bromomethyl group (
However, this utility comes with a unique reactivity tax. Unlike a standard benzyl bromide, the 2-(bromomethyl)benzothiazole system is electronically hyper-activated by the adjacent C=N bond and prone to autocatalytic decomposition via intermolecular quaternization. This guide provides a mechanistic breakdown of its reactivity, validated synthesis protocols avoiding Class 1 solvents, and handling strategies to maximize yield in drug discovery workflows.
Structural & Electronic Basis of Reactivity
To understand the behavior of this moiety, one must look beyond simple alkyl halide chemistry. The reactivity is governed by the electronic pull of the thiazole ring.
The "Super-Benzyl" Effect
In a standard benzyl bromide, the phenyl ring stabilizes the transition state for
-
C2-Position: The methylene carbon at C2 is flanked by both the sulfur and the imine nitrogen. The C=N bond acts similarly to a carbonyl group, significantly increasing the electrophilicity of the exocyclic methylene.
-
C5/C6-Position: When the bromomethyl group is on the benzenoid ring (positions 5 or 6), the reactivity more closely mimics a substituted benzyl bromide (e.g., p-nitrobenzyl bromide), as the electron-withdrawing effect is transmitted through the aromatic system but is less direct than at C2.
The Self-Alkylation Trap
A critical failure mode in handling these systems is intermolecular quaternization . The benzothiazole nitrogen is a moderate nucleophile (
Synthesis Strategies: The Wohl-Ziegler Protocol[1][2]
The industry standard for generating this moiety is the Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS).
Mechanistic Pathway (Radical Chain)
The reaction relies on the in situ generation of low concentrations of
Diagram 1: Wohl-Ziegler Radical Mechanism
Caption: Radical chain propagation cycle for the bromination of methylbenzothiazole. Note the regeneration of the bromine radical.[1]
Validated Experimental Protocol
Avoid Carbon Tetrachloride (
Step-by-Step Methodology:
-
Reagents: Suspend 2-methylbenzothiazole (1.0 eq) and NBS (1.05 eq) in anhydrous Trifluorotoluene (
). -
Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 eq).
-
Reaction: Heat to reflux (
) under Argon. The reaction is complete when the dense NBS solid is replaced by the lighter succinimide floating on the surface (typically 2-4 hours). -
Purification (Crucial):
-
Cool to
to precipitate succinimide fully. Filter. -
Evaporate solvent in vacuo at
(Heat sensitive!). -
Do not distill. Recrystallize from hexane/ethyl acetate. Silica gel chromatography often degrades the product due to acidity; if necessary, neutralize silica with
.
-
Nucleophilic Substitution Profiling
The 2-bromomethyl group undergoes
Comparative Reactivity Data
The following table summarizes the reactivity of 2-(bromomethyl)benzothiazole (2-BMBT) versus standard Benzyl Bromide (BnBr) with various nucleophiles.
| Nucleophile Class | Reaction Type | Relative Rate (2-BMBT vs BnBr) | Primary Product | Notes |
| Primary Amines | N-Alkylation | > 50x Faster | Secondary Amine | Risk of over-alkylation is high; use excess amine. |
| Thiols (R-SH) | S-Alkylation | ~ 20x Faster | Thioether | Reaction proceeds rapidly even at |
| Alkoxides | Ether Synthesis | Variable | Ether / Decomposition | Competitive elimination or ring opening can occur with strong bases. |
| Azides ( | Substitution | Comparable | Azide | Precursor for "Click" chemistry libraries. |
Divergent Synthesis Workflow
The high reactivity allows for "one-pot" divergent synthesis strategies, critical for generating libraries of amyloid imaging agents (e.g., PiB analogues).
Diagram 2: Divergent Reactivity Landscape
Caption: Divergent synthetic pathways utilizing the bromomethyl moiety as a linchpin for functional diversity.
Stability & Handling Protocols
Storage Stability
-
Solid State: Stable for months at
if kept dry and dark. -
Solution: Unstable. In polar solvents (DMSO, DMF), the compound undergoes self-quaternization within hours at room temperature.
-
Indicator of Degradation: Appearance of a yellow/orange precipitate (benzothiazolium salt).
-
Safety: Lachrymator Warning
Like all
-
Protocol: All weighing and transfers must occur in a functioning fume hood.
-
Neutralization: Clean glassware with a dilute solution of ethanolic ammonia or sodium thiosulfate to quench residual alkylating agent before removal from the hood.
Case Study: Synthesis of [18F]-Fluorinated PET Precursors
A primary application of this chemistry is in the development of Positron Emission Tomography (PET) agents for Alzheimer's disease (amyloid plaque imaging).[2]
Objective: Synthesize an
Workflow:
-
Precursor: The 2-(bromomethyl)benzothiazole serves as the electrophile.
-
Radiolabeling: Reacted with
in Acetonitrile at . -
Advantage: The enhanced electrophilicity of the C2-position allows this substitution to proceed in
minutes with radiochemical yields often exceeding 40%, significantly faster than standard benzyl bromide precursors.
References
-
Synthesis and aromatic [18F]fluorination of benzothiazole analogues for AD imaging probe. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent. National Institutes of Health (PubMed). [Link]
-
Wohl-Ziegler Reaction Mechanism and Conditions. Organic Chemistry Portal. [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 5-(Bromomethyl)benzo[d]thiazole
Executive Summary
This application note details the optimized protocol for the synthesis of 5-(bromomethyl)benzo[d]thiazole from 5-methylbenzo[d]thiazole via Wohl-Ziegler radical bromination. This intermediate is a critical electrophile in medicinal chemistry, widely used in the synthesis of protease inhibitors, antitumor agents, and fluorescent probes.
Unlike generic textbook procedures, this guide addresses the specific challenges of the benzothiazole scaffold:
-
Regioselectivity: Ensuring bromination occurs at the benzylic methyl group rather than the heterocyclic ring.
-
Over-bromination: Controlling the formation of the gem-dibromo byproduct.
-
Stability: Handling the product, which is a potent lachrymator and moisture-sensitive.
Chemical Strategy & Mechanism[1][2][3][4][5][6]
Retrosynthetic Logic
The transformation relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.[1][2]
-
Substrate: 5-methylbenzo[d]thiazole
-
Reagent: NBS (Provides low, steady-state concentration of
)[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Initiator: AIBN (Thermally decomposes to generate radicals)
-
Solvent:
-Trifluorotoluene (PhCF ) is recommended as a greener, safer alternative to Carbon Tetrachloride (CCl ), maintaining the high boiling point and non-polar character required for radical propagation.
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism.[1] The stability of the benzylic radical at the C5-position is the driving force for regioselectivity.
Figure 1: Radical chain propagation cycle. The low concentration of molecular bromine prevents ionic addition to the benzothiazole double bond.
Experimental Protocol
Materials & Equipment
| Component | Grade/Spec | Quantity (10 mmol Scale) | Role |
| 5-Methylbenzo[d]thiazole | >98% HPLC | 1.49 g (10 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | Recrystallized* | 1.87 g (10.5 mmol) | Bromine Source |
| AIBN | Recrystallized | 82 mg (0.5 mmol) | Radical Initiator |
| Trifluorotoluene | Anhydrous | 40 mL | Solvent (Green Alt.) |
| Argon/Nitrogen | UHP Grade | Balloon/Line | Inert Atmosphere |
-
Note: Commercial NBS often contains HBr or is yellow/brown. Recrystallize from water if not white to prevent side reactions.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with Argon.
-
Solvation: Add 5-methylbenzo[d]thiazole (1.49 g) and Trifluorotoluene (40 mL). Stir until fully dissolved.
-
Reagent Addition: Add NBS (1.87 g) and AIBN (82 mg) to the stirring solution.
-
Checkpoint: NBS is not fully soluble at room temperature; the mixture will appear as a suspension.
-
Phase 2: Reaction (Propagation)
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF
). -
Monitoring: Maintain reflux for 3–6 hours. The dense NBS solid will gradually disappear and be replaced by lighter, floating succinimide crystals.
-
In-Process Control (IPC): Check TLC every hour (Eluent: 10% Ethyl Acetate in Hexanes).
Phase 3: Workup & Purification
-
Filtration: Cool the mixture to 0°C to maximize succinimide precipitation. Filter off the solid succinimide using a sintered glass funnel. Wash the cake with cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a yellow/orange oil or solid.
-
Purification: Purify via Flash Column Chromatography (SiO
).-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Note: The product is a lachrymator .[6] Perform all column packing and fraction collection in a fume hood.
-
Figure 2: Operational workflow for isolation and purification.
Characterization & Validation
Expected Analytical Data
To validate the synthesis, compare your isolated product against these spectral benchmarks.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl | -CH | |
| 1H NMR (CDCl | C2-H (Thiazole ring proton). Confirms ring integrity. | |
| 13C NMR | ~33-35 ppm | Benzylic Carbon (-CH |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition/hydrolysis. |
Troubleshooting Guide
-
Problem: Presence of gem-dibromide (visible as a singlet ~6.6 ppm in NMR).
-
Root Cause: Reaction ran too long or excess NBS was used.
-
Solution: Strict monitoring.[6] It is better to recover starting material than to separate the dibromide.
-
-
Problem: Product turns black/gummy upon storage.
-
Root Cause: Hydrolysis to the alcohol + HBr formation (autocatalytic decomposition).
-
Solution: Store under Argon at -20°C. Add a stabilizer (copper turnings) if storing for long periods.
-
Safety & Handling (Lachrymator Protocol)
Hazard Class: CORROSIVE & LACHRYMATOR
-
Tear Gas Effect: Benzyl bromides are potent lachrymators (tear gas agents). Even trace amounts of vapor can cause severe eye and respiratory irritation.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia in the hood. Dip all spatulas, glassware, and TLC plates into this solution immediately after use to quench the bromide.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Face shield recommended during scale-up.
References
-
Wohl-Ziegler Reaction Mechanism
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
-
- Solvent Substitution (Green Chemistry): Ogawa, A., et al. (2013). "Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination." Journal of Organic Chemistry. (General reference for PhCF3 substitution).
- Benzothiazole Functionalization: Morton, G., et al. (2011). "Synthesis of Novel Benzothiazole Derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for benzothiazole reactivity).
-
Safety Data
Sources
- 1. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aaronchem.com [aaronchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
Application Note & Protocol: Nucleophilic Substitution on 5-(Bromomethyl)benzo[d]thiazole for Drug Discovery Scaffolds
Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry
The benzothiazole moiety is a privileged heterocyclic framework, forming the structural core of numerous compounds with significant pharmacological and biological activities.[1][2] Its versatile structure allows for interaction with a diverse range of molecular targets, making it a cornerstone in the discovery of novel therapeutic agents.[1][3][4][5] Benzothiazole derivatives have demonstrated a wide spectrum of efficacy, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
5-(Bromomethyl)benzo[d]thiazole is a key electrophilic building block, enabling the facile introduction of the benzothiazole scaffold into a variety of molecular architectures. The benzylic bromine is an excellent leaving group, highly susceptible to displacement by a wide array of nucleophiles. This reactivity provides a direct and efficient route to generate large libraries of 5-(substituted-methyl)benzo[d]thiazole derivatives, which are invaluable for structure-activity relationship (SAR) studies in drug development programs.
This document provides a detailed protocol for performing nucleophilic substitution reactions on this compound, explains the underlying reaction mechanism, and offers guidance for troubleshooting and optimization.
The Reaction Mechanism: A Classic S_N_2 Pathway
The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[6]
Key Mechanistic Features:
-
Kinetics: The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile. This is known as second-order kinetics.[6][7]
-
Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack".[6] This results in an inversion of stereochemistry if the carbon were a chiral center.
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the outgoing bromide. The geometry at the carbon is trigonal bipyramidal.[6]
-
Benzylic Acceleration: The S_N_2 reaction is significantly faster at a benzylic position compared to a standard primary alkyl halide. This acceleration is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the benzothiazole ring.[8][9]
Caption: S_N_2 reaction mechanism on this compound.
General Experimental Protocol
This protocol outlines a general procedure that can be adapted for a wide range of nucleophiles. The specific base, solvent, and temperature may require optimization depending on the nucleophile's reactivity and solubility.
3.1. Materials and Equipment
-
Electrophile: this compound
-
Nucleophile: Phenol, amine, thiol, azide salt, etc. (1.0 - 1.2 equivalents)
-
Base (if required): Potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N), etc. (1.5 - 2.0 equivalents)
-
Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Equipment: Round-bottom flask, magnetic stirrer, condenser (if heating), nitrogen/argon line, standard glassware for workup and purification.
-
Analysis: Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Deprotonation (if necessary): If the nucleophile is not anionic (e.g., a phenol or thiol), add the base (e.g., K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 15-30 minutes to allow for deprotonation. For less acidic nucleophiles, stronger bases like NaH may be required.
-
Addition of Electrophile: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 60 °C). The optimal temperature depends on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase is a mixture of hexane and ethyl acetate. The product spot should appear, and the starting material spot for the limiting reagent should diminish over time.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure product.
Caption: General experimental workflow for nucleophilic substitution.
Specific Protocols & Reaction Parameters
The general protocol can be fine-tuned for different classes of nucleophiles. The following table summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Notes |
| O-Nucleophiles | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 60 | Cesium carbonate can enhance reaction rates for less reactive phenols. |
| N-Nucleophiles | Piperidine | K₂CO₃ or None | THF, DMF | 25 - 50 | Secondary amines are often nucleophilic enough to react without an added base. |
| N-Nucleophiles | Sodium Azide (NaN₃) | None | DMF / H₂O | 25 - 60 | The resulting azide is a versatile intermediate for "click chemistry".[10] |
| S-Nucleophiles | 4-Chlorothiophenol | K₂CO₃, NaH | DMF, THF | 0 - 25 | Thiolates are very potent nucleophiles; reactions are often fast at room temperature.[11][12][13] |
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Low nucleophilicity. 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Change to a more polar aprotic solvent like DMF to better solvate counter-ions and increase nucleophile reactivity.[7] |
| Multiple Products on TLC | 1. Over-alkylation of N-nucleophiles (e.g., primary amines). 2. Side reactions due to high temperature. | 1. Use a larger excess of the amine nucleophile to favor mono-alkylation. 2. Run the reaction at a lower temperature for a longer duration. |
| Streaking on TLC / Purification Difficulty | 1. Product is highly polar (e.g., contains a free amine or carboxylic acid). 2. Residual inorganic salts from workup. | 1. For column chromatography, add a small amount of triethylamine (for basic products) or acetic acid (for acidic products) to the eluent. 2. Ensure the organic layer is thoroughly washed with water and brine during workup. |
Conclusion
The nucleophilic substitution reaction on this compound is a robust and highly effective method for synthesizing diverse chemical libraries. The reliability of the S_N_2 pathway on this activated benzylic system allows for predictable outcomes with a wide range of O-, N-, and S-centered nucleophiles. By understanding the core mechanism and carefully selecting reaction conditions, researchers can efficiently generate novel benzothiazole derivatives, accelerating the hit-to-lead optimization process in modern drug discovery.
References
-
Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Musorin, G. K., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. Available at: [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2013-2024). Synthesis of thiazoles, benzothiazoles, and thiadiazoles. ResearchGate. Available at: [Link]
-
Shaikh, R. A., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]
-
Neumaier, F., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Musorin, G. K., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... ResearchGate. Available at: [Link]
-
Various Authors. (2020-2024). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Slyvka, N., et al. (2025). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Available at: [Link]
-
Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Hoan, D. Q., et al. (2021). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]
-
Musorin, G. K., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... MDPI. Available at: [Link]
-
Tsvetkov, V. V., et al. (2023). Benzo[1,2-d:4,5-d']bis([1][6][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. Available at: [Link]
-
Chem Help ASAP. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube. Available at: [Link]
-
Singh, S., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]
-
Various Authors. (N.D.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. ijrpsonline.com. Available at: [Link]
-
Chemistry Steps. (2025). SN2 Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Tsvetkov, V. V., et al. (2023). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][6][11]thiadiazole) 2 with aromatic and aliphatic amines. ResearchGate. Available at: [Link]
-
Dr. Venkatesh P. (N.D.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]
-
Various Authors. (2022). Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online. Available at: [Link]
-
Pyta, K., et al. (2023). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilkogretim-online.org [ilkogretim-online.org]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Optimization of N-Alkylation Reactions with 2-(Bromomethyl)benzothiazole
This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the benzothiazole scaffold via N-alkylation.
Executive Summary
The 2-(bromomethyl)benzothiazole moiety is a critical electrophile used to introduce the benzothiazole pharmacophore—a "privileged scaffold" in drug discovery found in antitumor agents, neuroprotective drugs (e.g., Riluzole analogs), and cyanine dyes.
However, this reagent presents specific challenges:
-
Chemical Instability: The benzylic-like C-Br bond is highly susceptible to hydrolysis in "wet" polar solvents.
-
Safety Profile: It is a potent lachrymator and skin corrosive.
-
Reactivity Control: High electrophilicity often leads to over-alkylation (quaternization) if stoichiometry is not strictly managed.
This guide provides validated protocols to maximize yield (
Mechanistic Insight & Reaction Design
The reaction follows a classical
Critical Failure Points
-
Hydrolysis: In the presence of water and base, the bromide is rapidly displaced by
, forming 2-(hydroxymethyl)benzothiazole . This is the most common impurity. -
Quaternization: The product (a secondary or tertiary amine) is often more nucleophilic than the starting material, leading to a second alkylation event and the formation of an insoluble quaternary ammonium salt.
Diagram 1: Reaction Mechanism & Pathway Selection
Caption: Mechanistic pathway showing the desired
Condition Optimization Matrix
Select your conditions based on the nucleophilicity of your amine substrate.
| Parameter | Method A: Standard | Method B: Finkelstein-Assisted | Method C: Strong Base |
| Target Substrate | Primary/Secondary Aliphatic Amines | Anilines, Heterocyclic Amines (Indoles) | Amides, Sulfonamides (Weak Nucleophiles) |
| Base | NaH (1.2 eq) or LiHMDS | ||
| Solvent | MeCN (Anhydrous) | Acetone or MeCN (Anhydrous) | DMF or THF (Dry, inert atm) |
| Catalyst | None | KI (0.1 - 0.5 eq) | None |
| Temp | RT to 40°C | Reflux (50-60°C) | 0°C to RT |
| Key Advantage | Simple workup; mild. | Boosts reactivity via in situ iodide formation. | Forces deprotonation of weak nucleophiles. |
Detailed Experimental Protocols
Safety Pre-Requisite
-
Lachrymator Warning: 2-(Bromomethyl)benzothiazole causes severe eye irritation and tearing. All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (reacts with alkyl bromides).
Protocol A: Standard N-Alkylation (General Purpose)
Best for: Benzylamines, piperazines, and morpholines.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Dissolve the Amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (5 mL).
-
Note: MeCN is preferred over DMF for easier workup, provided the amine is soluble.
-
-
Base Addition: Add anhydrous
(414 mg, 3.0 mmol, 3.0 equiv). Stir for 10 minutes at Room Temperature (RT). -
Electrophile Addition: Dissolve 2-(bromomethyl)benzothiazole (228 mg, 1.0 mmol, 1.0 equiv) in 1 mL MeCN. Add this solution dropwise over 15 minutes to the stirring amine mixture.
-
Why? Dropwise addition keeps the concentration of electrophile low relative to the amine, minimizing over-alkylation.
-
-
Reaction: Stir at RT. Monitor via TLC (Hexane:EtOAc) or LC-MS at 1 hour and 4 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo. Redissolve in DCM, wash with water (x1) and Brine (x1). Dry over
.[1]
Protocol B: Finkelstein-Assisted Alkylation
Best for: Anilines or sterically hindered amines that react slowly.
-
Concept: Addition of Potassium Iodide (KI) converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Setup: Charge a flask with Amine (1.0 mmol),
(2.0 mmol), and KI (0.2 mmol, 20 mol%). -
Solvent: Add anhydrous Acetone or MeCN (5-10 mL).
-
Addition: Add 2-(bromomethyl)benzothiazole (1.1 equiv).
-
Reaction: Heat to reflux (approx. 56°C for acetone) for 6–12 hours.
-
Visual Cue: A white precipitate (KBr) will form as the reaction proceeds, distinct from the yellow tint of the iodide intermediate.
-
Diagram 2: Experimental Workflow & Decision Logic
Caption: Decision tree for selecting the optimal protocol based on amine basicity.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| LCMS shows M+17 peak | Hydrolysis (Formation of Alcohol). | Solvent was wet.[2] Use freshly distilled MeCN or add 3Å molecular sieves to the reaction. |
| LCMS shows M+147 peak | Bis-alkylation (Quaternary salt). | The product is competing with the starting material. Action: Use 2.0 equiv of the Amine nucleophile, or slow down the addition of the bromide. |
| Starting Material Intact | Low reactivity. | Switch to Protocol B (Add KI). If using Acetone, switch to DMF to increase temperature ceiling. |
| Dark/Black Reaction | Decomposition/Oxidation. | Benzothiazoles can be light-sensitive. Run reaction in the dark (wrap flask in foil). |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)-1,3-benzothiazole. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-(Bromomethyl)-1,3-benzothiazole.[3] National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Retrieved from
- Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry.
-
Master Organic Chemistry. (2017). Alkylation of Amines: Challenges and Solutions. Retrieved from
Sources
The Synthesis of Benzothiazole-Based Fluorescent Probes from Bromomethyl Precursors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic preparation of benzothiazole-based fluorescent probes utilizing bromomethyl precursors. Benzothiazole derivatives are a cornerstone in the development of fluorescent probes due to their exceptional photophysical properties, including high quantum yields and large Stokes shifts.[1][2] Their rigid, planar structure is readily functionalized, allowing for the precise tuning of fluorescent outputs for sensing a wide array of analytes and cellular microenvironments.[1][3] This document provides an in-depth exploration of the synthetic rationale, detailed experimental protocols, and critical insights into the application of these powerful molecular tools.
Core Principles: The Chemistry of Benzothiazole Probe Synthesis
The versatility of the benzothiazole scaffold lies in the diverse fluorescence mechanisms it can exhibit, such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[1][2][3] These mechanisms are fundamental to the design of "turn-on," "turn-off," or ratiometric fluorescent responses upon interaction with a target analyte.[2] The introduction of a bromomethyl group provides a reactive handle for conjugating the benzothiazole fluorophore to a recognition moiety, a crucial step in probe design.
The key synthetic strategy often involves the N-alkylation of a benzothiazole derivative with a bromomethyl-containing compound. This reaction creates a stable linkage and positions the recognition element to modulate the fluorescent properties of the benzothiazole core upon analyte binding.
Synthetic Pathways and Experimental Design
The preparation of these probes typically follows a multi-step sequence. A foundational step is the synthesis of the core benzothiazole structure, often achieved through the condensation of a 2-aminothiophenol with a carboxylic acid or aldehyde derivative.[1][4][5] Subsequent functionalization with a bromomethyl-containing precursor links the signaling unit (the benzothiazole) to the analyte-sensing unit.
Caption: General synthetic workflow for benzothiazole-based fluorescent probes.
Detailed Experimental Protocols
General Synthesis of a 2-Substituted Benzothiazole Core
This protocol outlines a common method for synthesizing the benzothiazole scaffold.[1][6]
Materials:
-
2-Aminothiophenol
-
Substituted Benzaldehyde (or other appropriate aldehyde/carboxylic acid)
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., a few drops of formic acid)[7]
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of formic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Confirm the structure of the synthesized benzothiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Synthesis of a Benzothiazole-Based Fluorescent Probe via N-Alkylation with a Bromomethyl Precursor
This protocol details the crucial step of attaching the sensing moiety via a bromomethyl precursor.[7][8]
Materials:
-
Synthesized 2-substituted benzothiazole (e.g., 2-(2'-hydroxyphenyl)benzothiazole, HBT) (1.0 mmol)[7]
-
Bromomethyl-containing precursor (e.g., 4-(Bromomethyl)benzene boronic acid pinacol ester) (1.2 mmol)[7]
-
Potassium Carbonate (K₂CO₃) (1.2 mmol)[7]
-
Anhydrous Acetonitrile (or N,N-Dimethylformamide, DMF)[7][9]
Procedure:
-
To a solution of the 2-substituted benzothiazole in anhydrous acetonitrile (5 mL), add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to deprotonate the benzothiazole nitrogen or hydroxyl group.
-
Add the bromomethyl-containing precursor to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90 °C) for 4 hours, or stir at room temperature overnight, monitoring by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application: Cellular Imaging with Benzothiazole-Based Probes
A primary application of these fluorescent probes is in the visualization of analytes within living cells.[10]
Caption: A typical experimental workflow for cellular imaging.[1]
Protocol for Cellular Imaging:
-
Cell Culture: Plate cells (e.g., HeLa or A549) on a suitable imaging dish and culture until they reach the desired confluency.[7]
-
Probe Loading: Prepare a stock solution of the benzothiazole probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[10]
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified period (e.g., 30 minutes to 2 hours) to allow for probe uptake.[10]
-
Analyte Stimulation (Optional): If investigating the response to an external stimulus, treat the cells with the analyte of interest at various concentrations.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.[10]
-
Image Analysis: Quantify the fluorescence intensity in the images to determine the analyte concentration or distribution.
Spectroscopic Characterization and Data Analysis
The efficacy of a fluorescent probe is determined by its photophysical properties. A standard method for evaluating a new probe is through fluorescence titration.
Table 1: Example Spectroscopic Data for Benzothiazole-Based Probes
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Detection Limit | Reference |
| BIPP | Zn²⁺ | Not Specified | 473 nm (turn-on) | Not Specified | 2.36 x 10⁻⁸ M | [1] |
| BT-BO | H₂O₂ | 324 nm | 604 nm (turn-on) | Not Specified | 0.93 µM | [1][7] |
| BzT-OH | pH > 8.0 | 420 nm | 520 nm | 0.56 | Not Specified | [11] |
| BzT-OAc | Esterase | 381 nm | 474 nm | 0.21 | Not Specified | [11] |
Protocol for Fluorescence Titration:
-
Prepare a stock solution of the benzothiazole probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Record the fluorescence spectrum of the probe solution using a spectrofluorometer at a fixed excitation wavelength.
-
Prepare a stock solution of the analyte of interest.
-
Incrementally add aliquots of the analyte stock solution to the probe solution in the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte to determine the probe's sensitivity and detection limit.[1]
Safety and Handling of Bromomethyl Precursors
Caution! Bromomethyl compounds, such as methyl α-(bromomethyl)acrylate, are potent vesicants and lachrymators and should be handled with extreme care.[12][13]
-
Engineering Controls: All operations involving bromomethyl precursors must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger scale reactions, consider a full-face respirator.[14]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[15]
-
Storage: Store bromomethyl compounds in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[14]
Conclusion
The use of bromomethyl precursors provides a robust and versatile strategy for the synthesis of sophisticated benzothiazole-based fluorescent probes. The protocols and guidelines presented herein offer a solid foundation for researchers to design and create novel tools for a wide range of applications, from fundamental biological research to drug discovery and diagnostics. Careful attention to synthetic detail, rigorous characterization, and adherence to safety protocols are paramount to achieving success in this exciting field of chemical biology.
References
-
Benzothiazole-Based Fluorescent Probes for Various Applications. (n.d.). Taylor & Francis eBooks. Retrieved February 24, 2026, from [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. (2019). MDPI. Retrieved February 24, 2026, from [Link]
-
Benzothiazole applications as fluorescent probes for analyte detection. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2024). MDPI. Retrieved February 24, 2026, from [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). PMC. Retrieved February 24, 2026, from [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2024). Semantic Scholar. Retrieved February 24, 2026, from [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 24, 2026, from [Link]
-
Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (2021). ResearchGate. Retrieved February 24, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
METHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]
-
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]
-
Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Synthesis and characterization of BPh2 analogs of benzothiazole derivatives. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (n.d.). STEMM Institute Press. Retrieved February 24, 2026, from [Link]
-
An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. (n.d.). Retrieved February 24, 2026, from [Link]
-
N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved February 24, 2026, from [Link]
-
Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. (n.d.). Retrieved February 24, 2026, from [Link]
-
SAFETY DATA SHEET. (2025). Retrieved February 24, 2026, from [Link]
- CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles. (n.d.). Google Patents.
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging [mdpi.com]
- 11. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Note: Precision Cross-Coupling Protocols for 5-Substituted Benzothiazoles
Abstract & Strategic Importance
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor (e.g., Phortress), antimicrobial, and imaging agents. While C2-functionalization is well-documented due to the acidity of the C2-proton and reactivity of C2-halides toward nucleophilic aromatic substitution (
This guide provides optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 5-position. It prioritizes systems that mitigate catalyst deactivation by heteroatoms and ensure high chemoselectivity.
Mechanistic Insight: The C5 vs. C2 Dichotomy
Successful functionalization requires understanding the electronic landscape of the benzothiazole ring.
-
C2 Position: Highly electron-deficient due to the adjacent
bond and sulfur atom. Prone to and direct C-H activation. -
C5 Position: Electronically neutral to slightly electron-rich. Reactivity parallels unactivated aryl bromides/iodides.
-
The Challenge (Catalyst Poisoning): The basic nitrogen (
) and the sulfur atom can coordinate to Palladium (Pd), displacing labile ligands (like ) and forming inactive "Pd-black" or stable bis-heteroaryl complexes.
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos). These ligands create a steric wall that prevents the benzothiazole N/S atoms from coordinating to the Pd center, while their electron-rich nature facilitates oxidative addition into the C5-Br bond.
Structural Logic Diagram
Figure 1: Reactivity profile and ligand strategy for benzothiazoles.
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling of 5-bromobenzothiazole with aryl/heteroaryl boronic acids. Recommended Ligand: SPhos or XPhos . These ligands are highly effective for heteroaryl chlorides/bromides and resist deactivation.
Materials
-
Substrate: 5-Bromobenzothiazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]
-
Catalyst:
(2–5 mol%) + SPhos (4–10 mol%)-
Alternative Pre-catalyst: XPhos Pd G2 (2–5 mol%)
-
-
Base:
(2.0–3.0 equiv) or (for base-sensitive substrates) -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for lipophilic substrates)
Step-by-Step Procedure
-
Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with 5-bromobenzothiazole (1.0 mmol, 214 mg), Aryl Boronic Acid (1.2 mmol), and
(2.0 mmol, 424 mg). -
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition:
-
Ideally: Add XPhos Pd G2 solid rapidly under a counter-flow of Argon before sealing.
-
Alternatively: Add a stock solution of
/SPhos (1:2 ratio) in Dioxane.
-
-
Reaction: Heat the block to 80–100 °C for 4–12 hours. Monitor by LCMS (Look for consumption of bromide; benzothiazoles ionize well in
). -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Critical Note: If coupling with a 2-substituted aryl boronic acid (steric hindrance), switch to SPhos specifically, as it excels at sterically demanding couplings.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of primary or secondary amines at the C5 position.
Challenge: Amines can competitively bind Pd. Benzothiazole nitrogen adds to this competition.
Recommended System: BrettPhos or tBuBrettPhos with a strong base (
Materials
-
Substrate: 5-Bromobenzothiazole (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst:
(2 mol%) + BrettPhos (4–6 mol%)-
For primary amines: Use BrettPhos .[2]
-
For secondary amines: Use RuPhos .
-
-
Base:
(1.4 equiv). Note: If substrate contains esters/nitriles, use and heat longer. -
Solvent: Anhydrous t-Amyl Alcohol or Toluene.
Step-by-Step Procedure
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine
(18 mg, 0.02 mmol) and BrettPhos (32 mg, 0.06 mmol) in a vial. Add solvent (1 mL) and stir at 100 °C for 2 mins to pre-form the active catalyst (solution turns from purple to orange/brown). -
Reagent Addition: Add 5-bromobenzothiazole (1.0 mmol), Amine (1.2 mmol), and
(1.4 mmol, 135 mg). -
Reaction: Dilute with remaining solvent (4 mL total volume). Seal and heat at 100 °C for 2–16 hours.
-
Quench: Cool to RT, dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts.
-
Purification: Silica gel chromatography. Tip: Pre-wash silica with 1%
if the product is a polar amine to prevent streaking.
Protocol 3: Sonogashira Coupling (Alkynylation)
Objective: Installation of alkynes for further click chemistry or rigid linkers. System: Copper-cocatalyzed conditions are standard, but Copper-free is preferred if homocoupling of the alkyne is observed.
Materials
-
Substrate: 5-Bromobenzothiazole or 5-Iodobenzothiazole (Iodide reacts faster at lower temps).
-
Alkyne: Terminal alkyne (1.2 equiv).
-
Catalyst:
(3 mol%) + CuI (2 mol%). -
Base: Diethylamine (
) or Triethylamine ( ) (used as solvent or co-solvent). -
Solvent: DMF/Et3N (1:1) or pure amine.
Step-by-Step Procedure
-
Degassing: It is crucial to degas solvents thoroughly (sparge with Argon for 15 mins) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Assembly: Add 5-bromobenzothiazole (1.0 mmol), CuI (3.8 mg, 0.02 mmol), and
(21 mg, 0.03 mmol) to a vial. -
Start: Add degassed DMF (2 mL) and
(2 mL). Add the Alkyne (1.2 mmol) last. -
Reaction: Stir at RT for 1 hour. If no reaction, heat to 60 °C . (5-Bromo usually requires heating; 5-Iodo often works at RT).
-
Workup: Dilute with
, wash with (sat. aq.) to sequester Copper (turns blue), then water.
Optimization & Troubleshooting Guide
Decision Tree for Condition Selection
Figure 2: Optimization logic for 5-substituted benzothiazole couplings.
Common Issues & Fixes
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Benzothiazole S/N. | Switch to XPhos or SPhos . Increase catalyst loading to 5 mol%. |
| Dehalogenation | Use 1,4-Dioxane instead of alcohols. Ensure anhydrous conditions. | |
| Homocoupling (Alkyne) | Presence of | Degas solvents vigorously. Switch to Cu-free conditions (Pd/XPhos). |
| Pd Residue in Product | Coordination of Pd to product N/S. | Treat organic layer with Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol) for 2h before filtering. |
References
-
Review of Benzothiazole Synthesis
-
Suzuki Coupling on Heterocycles (SPhos/XPhos)
- Title: Preparation of (Hetero)aryl Chlorides and Bromides for Suzuki-Miyaura Cross-Coupling Reactions.
- Source:Journal of the American Chemical Society, 2007 (Buchwald Group).
-
URL:[Link]
-
Buchwald-Hartwig Amination Guide
-
Sonogashira Coupling of Benzothiazoles
-
Catalyst Poisoning Mitigation
- Title: Overcoming Catalyst Deactiv
- Source:Accounts of Chemical Research, 2008.
-
URL:[Link]
Disclaimer: Always consult the Safety Data Sheet (SDS) for all chemicals. Benzothiazole derivatives may possess potent biological activity; handle with appropriate containment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Antimicrobial Evaluation of Novel Agents Containing a 5-Benzothiazolylmethyl Moiety
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzothiazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities. This application note provides a detailed, research-grade guide for the synthesis of novel antimicrobial agents centered around a 5-benzothiazolylmethyl scaffold. We present a robust, multi-step synthetic pathway, beginning with the formation of a key 2-amino-5-methylbenzothiazole intermediate, followed by benzylic bromination to create a reactive electrophile, and culminating in the generation of a diverse chemical library via nucleophilic substitution. Each protocol is explained with an emphasis on the underlying chemical principles and experimental rationale. Furthermore, we provide standardized protocols for the in vitro evaluation of these compounds against common bacterial and fungal pathogens using established microdilution techniques to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). This guide is designed to be a self-validating system, empowering researchers to synthesize and evaluate new chemical entities in the urgent, ongoing search for next-generation antimicrobial drugs.
Introduction: The Benzothiazole Scaffold in Antimicrobial Research
The relentless rise of antimicrobial resistance (AMR) constitutes a severe global health crisis, necessitating the urgent development of new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds are a rich source of pharmacologically active molecules, with the benzothiazole nucleus being a particularly "privileged" scaffold.[2] This fused ring system, comprising a benzene ring fused to a thiazole ring, is present in numerous compounds exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the ring system.[5] While substitutions at the C-2 and C-6 positions have been extensively studied, functionalization at the C-5 position offers a distinct vector for structural modification. Introducing a methyl group at the C-5 position, which can be subsequently activated, provides a versatile handle for creating a "5-benzothiazolylmethyl" moiety. This allows for the systematic introduction of a wide array of chemical functionalities via a flexible linker, enabling a thorough exploration of the structure-activity relationship (SAR) and the potential to engage with novel biological targets. This application note details a complete workflow from synthesis to antimicrobial characterization for this promising class of compounds.
Overall Synthetic and Evaluation Strategy
The strategy involves a three-stage synthetic sequence followed by a two-stage antimicrobial evaluation. This modular approach allows for the creation of a diverse library of compounds from common intermediates and their subsequent biological characterization.
Caption: General workflow for synthesis and antimicrobial evaluation.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 2-Amino-5-methylbenzothiazole (Key Intermediate)
Rationale: The synthesis of the core benzothiazole ring is the critical first step. The classical Hugershoff synthesis, or variations thereof, involves the reaction of a substituted aniline (p-toluidine in this case) with a thiocyanate source in the presence of an oxidizing agent like bromine or sulfuryl chloride.[6] This reaction proceeds via an electrophilic attack on the aniline, followed by intramolecular cyclization to form the stable benzothiazole ring system.
Materials:
-
p-Toluidine (99%)
-
Sodium thiocyanate (NaSCN, 98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sulfuryl chloride (SO₂Cl₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Activated carbon (Norit)
Procedure: [6]
-
In a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 107 g (1.0 mole) of p-toluidine in 600 mL of glacial acetic acid.
-
With vigorous stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture to 100°C for 3 hours.
-
Cool the reaction mixture to 30°C. Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the internal temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 85°C for 1 hour.
-
Cool the mixture and slowly pour it into 2 L of water. Filter the resulting solid.
-
Suspend the crude solid in 1 L of water and make it alkaline by adding ~200 mL of concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash thoroughly with water.
-
Purification: Dissolve the crude product in 300 mL of hot ethanol, add 10 g of activated carbon, and filter while hot. Dilute the filtrate with 500 mL of hot water, stir vigorously, and cool rapidly in an ice bath.
-
Filter the purified pale-yellow crystals, wash with 30% ethanol, and dry under vacuum.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected melting point is in the range of 125-130°C.[6]
Protocol 2: Synthesis of 5-(Bromomethyl)-2-aminobenzothiazole (Activated Intermediate)
Rationale: To functionalize the 5-methyl group, a benzylic bromination is performed. This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as a source of bromine at a low, constant concentration.[7] The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds via a resonance-stabilized benzylic radical intermediate, ensuring high selectivity for the methyl group over the aromatic ring.[8][9][10]
Materials:
-
2-Amino-5-methylbenzothiazole (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
To a solution of 2-amino-5-methylbenzothiazole (10 mmol) in 50 mL of anhydrous CCl₄, add NBS (11 mmol, 1.1 eq) and AIBN (0.5 mmol, 0.05 eq).
-
Reflux the mixture under a nitrogen atmosphere, with irradiation from a 100W lamp, for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
After completion, cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining Br₂), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.
-
Characterization: The product is often unstable and should be used promptly. Confirm structure via ¹H NMR (disappearance of methyl singlet at ~2.4 ppm and appearance of a new methylene singlet at ~4.5 ppm).
Protocol 3: General Procedure for Synthesis of Final Analogues via Nucleophilic Substitution
Rationale: The 5-(bromomethyl) intermediate is a potent electrophile, susceptible to attack by a wide range of nucleophiles in a standard Sₙ2 reaction.[11][12] By reacting it with various amines, thiols, or other nucleophiles, a diverse library of final compounds can be generated. The reaction is typically base-mediated to deprotonate the nucleophile or scavenge the HBr byproduct.[13]
Materials:
-
5-(Bromomethyl)-2-aminobenzothiazole (from Protocol 2)
-
Selected Nucleophile (e.g., 4-chloroaniline, thiophenol, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Caption: General reaction scheme for library synthesis.
General Procedure (Example with 4-chloroaniline):
-
In a round-bottom flask, dissolve 5-(bromomethyl)-2-aminobenzothiazole (1.0 mmol) in 10 mL of anhydrous DMF.
-
Add 4-chloroaniline (1.1 mmol, 1.1 eq) followed by potassium carbonate (2.0 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
Characterization Data Summary
A library of compounds can be synthesized using this methodology. The table below illustrates representative data for a hypothetical set of compounds.
| Compound ID | Nucleophile (R-Nu-H) | Yield (%) | M.P. (°C) | General Appearance |
| BZ-01 | 4-Chloroaniline | 78 | 188-190 | Off-white solid |
| BZ-02 | Thiophenol | 85 | 165-167 | Pale yellow solid |
| BZ-03 | Morpholine | 81 | 171-173 | White crystalline |
| BZ-04 | Piperidine | 75 | 159-161 | Light tan powder |
In Vitro Antimicrobial Activity Evaluation
Rationale: The antimicrobial efficacy of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. Subsequently, the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined to differentiate between static and cidal activity. The broth microdilution method is a standardized, high-throughput technique for these assessments.[1][2]
Caption: Workflow for MIC and MBC/MFC determination.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized benzothiazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., at 10 mg/mL).
-
Dispense 100 µL of appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the sterility control) with 10 µL of the final inoculum.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).[1]
Protocol 5: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC/MFC is the lowest concentration from the MIC assay that results in no colony formation (or a ≥99.9% reduction in CFU) on the agar plate.
Data Interpretation and Expected Results
The antimicrobial activity data should be compiled in a clear, tabular format for easy comparison. Lower MIC and MBC/MFC values indicate higher potency.[3][14]
| Compound ID | R-Group | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| BZ-01 | 4-Chlorophenylamino | 16 | 32 | 32 | 64 |
| BZ-02 | Phenylthio | 8 | 16 | 32 | >128 |
| BZ-03 | Morpholin-4-yl | 32 | 64 | 64 | 128 |
| Cipro. | (Control) | 1 | 2 | 0.5 | NA |
| Flucon. | (Control) | NA | NA | NA | 4 |
Analysis of such data allows for the elucidation of preliminary Structure-Activity Relationships (SAR). For instance, one might observe that electron-withdrawing groups on an aniline substituent enhance activity against Gram-positive bacteria, or that sulfur-linked derivatives are more potent than nitrogen-linked ones.
Conclusion
This application note provides a comprehensive and actionable framework for the synthesis and antimicrobial evaluation of novel compounds based on the 5-benzothiazolylmethyl scaffold. By following these detailed, causality-driven protocols, researchers in drug discovery can efficiently generate and screen diverse chemical libraries, contributing to the critical pipeline of new antimicrobial agents. The modularity of the synthetic approach allows for extensive SAR studies, which are crucial for optimizing lead compounds and advancing the fight against infectious diseases.
References
-
(N.A.). (N.D.). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Indian Journal of Pharmaceutical Sciences. [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. Chemistry Steps. [Link]
-
Porebski, B., et al. (N.D.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. [Link]
-
Organic Chemistry Portal. (N.D.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Stavrakov, G., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. MDPI. [Link]
- Google Patents. (N.D.). US4808723A - Process for the preparation of benzothiazoles.
-
Journal of Organic and Pharmaceutical Chemistry. (N.D.). Synthesis of some new 5- substituted of. JOCPR. [Link]
-
Allen, C. F. H., & VanAllan, J. (N.D.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]
-
Chiba, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC. [Link]
-
Pawar, S. J. (N.D.). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]
-
Fayed, E. A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Chad's Prep. (N.D.). Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. IJPER. [Link]
-
Farshbaf, M., et al. (N.D.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
Bakulina, O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. [Link]
-
Levanov, A. V., et al. (N.D.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... PMC. [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijper.org [ijper.org]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing unreacted starting material from 5-(Bromomethyl)benzo[d]thiazole synthesis
Topic: Removal of Unreacted Starting Material & Purification Ticket ID: CHEMSUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]
⚠️ Safety & Handling Priority
Critical Warning: 5-(Bromomethyl)benzo[d]thiazole is a benzyl bromide derivative .[1][2][3] These compounds are potent lachrymators (tear gas agents) and skin irritants.[1][3]
-
Always handle in a functioning fume hood.[3]
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.[3]
-
Storage: This compound is hydrolytically unstable.[3] Store under inert gas (Ar/N2) at 4°C, protected from light.
Executive Summary: The Separation Challenge
The conversion of 5-methylbenzo[d]thiazole to this compound (via Wohl-Ziegler bromination) often stalls before completion.[1][2][3] The separation is notoriously difficult because:
-
Polarity Similarity: The starting material (SM) and product have nearly identical Rf values on silica gel.[1][3]
-
Instability: The product degrades on slightly acidic silica or upon prolonged exposure to moisture.[3]
-
Over-reaction: Pushing the reaction too hard generates the 5-(dibromomethyl) impurity, which is even harder to remove.[1][2][3]
This guide prioritizes crystallization over chromatography for this specific separation.[3]
Module 1: Diagnostic & Prevention (Root Cause Analysis)[1][2][3]
Q: Why do I have >10% starting material left?
A: The radical chain reaction likely terminated prematurely.[3] This is common in benzothiazole systems due to the radical-scavenging ability of the sulfur/nitrogen heterocycle.[1][2]
Troubleshooting Checklist:
-
Dryness is Critical: Did you dry the solvent (CCl4, Benzene, or Acetonitrile) over molecular sieves? Water kills the radical chain.[3]
-
Initiator Half-Life: If using AIBN, is it old? Recrystallize AIBN from methanol if it is yellow.[3] If using Benzoyl Peroxide (BPO), ensure it is not water-wet.[1][2][3]
-
Stoichiometry: Standard protocol requires a slight excess of NBS (1.05 – 1.1 eq).[1][3] Do not exceed 1.1 eq initially to avoid dibromination.
Senior Scientist Tip:
"Add the initiator in portions. Add 50% at the start, and the remaining 50% after 2 hours of reflux. This maintains a steady concentration of radicals."[1]
Module 2: Workup Protocols (Removing Succinimide)
Q: The crude mixture is a solid mess.[3] How do I remove the succinimide byproduct?
A: Succinimide is the byproduct of NBS.[1] It is insoluble in non-polar solvents but soluble in water.[3]
Protocol A: The Filtration Method (Preferred)
-
Cool the reaction mixture to 0°C.
-
Add cold Hexane or Heptane (approx. 1:1 volume ratio to reaction solvent).
-
Filter the precipitated solid.[3][4][5]
-
Note: The solid is mostly Succinimide.[3] The filtrate contains your Product + SM.
-
-
Concentrate the filtrate to obtain the crude oil/solid.[3][6]
Protocol B: The Aqueous Wash (Use with Caution) Only use if Filtration fails.[1][2]
-
Dilute reaction mixture with Dichloromethane (DCM) or Ethyl Acetate.[1][3]
-
Dry immediately over anhydrous
.
Module 3: Purification Strategy (The Separation)
Q: Column chromatography isn't working. The spots overlap.[3] What now?
A: Switch to Recrystallization . Because the Product (Bromide) has a significantly higher molecular weight and better crystal lattice packing than the Starting Material (Methyl), it can be selectively crystallized.[1][3]
Strategy A: Crystallization (The Gold Standard)
This method exploits the solubility differential in non-polar solvents.[1][3]
| Solvent System | Suitability | Procedure |
| Cyclohexane | High | Dissolve crude in boiling cyclohexane.[1][2][3] Cool slowly to RT, then 4°C. Product crystallizes as needles; SM stays in mother liquor.[2][3] |
| Heptane / EtOAc (10:1) | Medium | Good if the product is too soluble in pure cyclohexane.[1][3] |
| CCl4 | Historical | Not recommended due to toxicity, but highly effective for this specific class.[2][3] |
Step-by-Step Crystallization Protocol:
-
Dissolve crude solid in the minimum amount of boiling Cyclohexane (approx. 10-15 mL per gram).[1][3]
-
If insoluble dark tar remains, decant the clear hot solution into a clean flask.[3]
-
Allow to cool to room temperature undisturbed for 2 hours.
-
Place in a fridge (4°C) for 12 hours.
-
Filter the crystals and wash with cold Pentane or Hexane.[3]
Strategy B: Flash Chromatography (If Crystallization Fails)
If you must run a column, you cannot use a standard gradient.[1][2][3] You must use an Isocratic Hold .[3]
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane to prevent degradation).[1][3]
-
Technique:
Module 4: Visualizing the Workflow
Workflow Diagram: Synthesis & Purification
Caption: Logical workflow for the isolation of this compound, prioritizing filtration and crystallization over chromatography.
Module 5: Advanced Troubleshooting (FAQs)
Q: My product turned green/black on the filter paper. Why?
A: This is oxidative degradation or polymerization.[3]
-
Cause: Benzothiazoles are electron-rich; benzyl bromides are electrophiles.[2][3] In high concentrations (solid state) and presence of moisture/light, the molecules can self-alkylate (quaternization of the thiazole nitrogen).[1][2][3]
-
Fix: Minimize light exposure. Do not dry on the vacuum pump for hours.[3] Store immediately in the freezer.
Q: Can I use chemical scavenging to remove the starting material?
A: Generally, no .[2][3] Most scavengers (resins, amines) target the electrophile (the bromide product), not the inert methyl starting material.[1][3] You would scavenge your product and leave the impurity behind.[3]
References
-
Cantillo, D., et al. (2014).[1][2][3][7] "Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide." The Journal of Organic Chemistry. Link[1][2][3]
- Relevance: Establishes modern protocols for benzylic bromination using Acetonitrile to avoid CCl4, and details workup procedures for benzyl bromides.
-
TCI Chemicals. (2024).[1][3] "Product Specification: 5-Bromobenzo[d]thiazole & Derivatives." TCI Online Catalog.[3] Link
-
Relevance: Provides physical property data and storage stability warnings for bromobenzothiazoles.[3]
-
-
Zhu, X., et al. (2020).[1][2][3][6][8] "Synthesis of Benzothiazoles via Radical C-S Bond Formation." Organic Letters. Link[1][2][3]
- Relevance: Discusses the radical stability of the benzothiazole core and solubility characteristics relevant to purific
-
University of Massachusetts. (n.d.).[1][3] "Recrystallization Guide for Organic Solids." UMass Amherst Organic Chemistry Labs.[3] Link
Sources
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 8. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Light-Sensitive Benzothiazole Bromides
Topic: Purification & Handling of Photolabile Benzothiazolium Salts
Doc ID: TS-BZB-2024-05 | Version: 2.1 | Status: Active
Introduction: The Stability Paradox
Welcome. You are likely accessing this guide because you are dealing with a benzothiazolium bromide salt —a class of compounds critical for cyanine dye synthesis and bio-imaging agents.
The Challenge: These compounds exist in a stability paradox. The quaternary nitrogen confers water solubility and reactivity, but it also increases susceptibility to nucleophilic attack (pseudobase formation) and photo-oxidative cleavage . The bromide counter-ion, while generally stable, renders the molecule hygroscopic.
This guide treats your purification process not as a recipe, but as a controlled environment workflow . We prioritize photon exclusion and pH neutrality to prevent the formation of the "black tar" degradation products common in this chemistry.
Module 1: The "Dark Room" Protocol (Handling & Setup)
Standard Operating Procedure (SOP-01)
Before attempting purification, you must establish a "photon-safe" zone. Benzothiazole bromides absorb strongly in the UV-Blue region; ambient lab light (fluorescent) is sufficient to catalyze radical degradation or isomerization [1].
The 3-Tier Protection System
| Tier | Protection Level | Equipment/Action |
| 1 | Primary Containment | Amber Glassware is mandatory. If unavailable, wrap all flasks, columns, and receiving vessels in aluminum foil . |
| 2 | Environmental Control | Red Light ( >600 nm) should be used for open-vessel manipulations (filtration, scraping). Turn off overhead fluorescents. |
| 3 | Atmosphere | Argon/Nitrogen Balloon . These salts are hygroscopic. Moisture accelerates photolysis. Keep under inert gas. |
Module 2: Purification Logic & Decision Matrix
Do not default to chromatography. For salt forms, crystallization is superior because it removes non-ionic organic impurities effectively. Chromatography should be a secondary resort due to the interaction between the cationic salt and surface hydroxyls of the stationary phase.
Visualizing the Workflow
The following logic gate determines your purification strategy based on crude purity and physical state.
Figure 1: Purification Decision Tree. Prioritize crystallization to avoid silica-induced degradation.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: "My product 'oiled out' during recrystallization instead of forming crystals."
Diagnosis: This is the most common failure mode for quaternary salts. It occurs when the temperature drops too fast, or the solvent polarity gap is too wide, causing the salt to separate as a liquid phase (coacervation) rather than nucleating [2].
The Rescue Protocol (Trituration):
-
Decant the mother liquor (supernatant) carefully.
-
Add a solvent in which the impurities are soluble but your salt is insoluble (typically Diethyl Ether or Ethyl Acetate ).
-
Sonicate the oil under the solvent layer. The mechanical energy often forces the oil to organize into a solid lattice.
-
Scratch the glass side of the flask with a glass rod (under red light) to induce nucleation.
-
Once solidified, filter and attempt recrystallization again using more solvent (dilution favors crystals over oils).
Issue 2: "The product turns brown/black on the chromatography column."
Diagnosis: Acid-catalyzed decomposition. Benzothiazolium salts are cationic. Standard Silica Gel (SiO2) is slightly acidic (pH 6-7) and has surface silanol groups (Si-OH). These groups can deprotonate or exchange with your bromide, leading to pseudobase formation or ring-opening, which then oxidizes (browning) [3].
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of Silica. Alumina is less acidic and less prone to cation-exchange retention.
-
Deactivation: If you must use silica, pretreat the column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.
-
Eluent Choice: Use a polar mobile phase.[1] A gradient of Dichloromethane (DCM) -> 10% Methanol/DCM is standard for these salts.
Issue 3: "My yield is low, and the filtrate is highly colored."
Diagnosis: High solubility in the cold solvent. Benzothiazolium bromides are often too soluble in pure Ethanol or Methanol to crystallize efficiently upon cooling.
The "Anti-Solvent" Method:
-
Dissolve the salt in the minimum amount of boiling Ethanol (or Acetonitrile).
-
Dropwise, add Diethyl Ether (the anti-solvent) until the solution becomes just turbid (cloudy).
-
Add one drop of Ethanol to clear the turbidity.
-
Wrap in foil and allow to cool slowly to room temperature, then to 4°C.
-
Why this works: The ether reduces the dielectric constant of the mixture, forcing the ionic salt out of solution as the temperature drops [4].
Module 4: Validated Experimental Protocols
Protocol A: Precipitation of Crude Benzothiazolium Bromide
Use this immediately after the alkylation reaction (e.g., reaction of benzothiazole with alkyl bromide).
-
Concentrate: Remove the reaction solvent (often Toluene, Acetonitrile, or neat reagents) via rotary evaporation (bath < 45°C).
-
Precipitate: Add excess Diethyl Ether (approx. 10x volume of residue) to the flask.
-
Agitate: Vigorously stir or sonicate. The bromide salt should crash out as a solid.
-
Filter: Collect via vacuum filtration.[3]
-
Wash: Wash the cake 3x with fresh Diethyl Ether to remove unreacted alkyl bromide.
Protocol B: The "Gold Standard" Recrystallization
For final purification of 1-5g scale.
| Parameter | Specification |
| Solvent System | Ethanol (Solvent) / Diethyl Ether (Anti-solvent) |
| Concentration | ~1 g solute per 5-10 mL boiling Ethanol |
| Temperature | Dissolve at 75°C; Crystallize at 4°C |
| Atmosphere | Keep flask under Nitrogen during cooling (prevents moisture uptake) |
| Drying | Vacuum desiccator over P₂O₅ or KOH pellets (essential to remove hygroscopic water) |
Protocol C: Neutral Alumina Flash Chromatography
Use only if Protocol B fails.
-
Pack: Slurry pack Neutral Alumina (Brockmann Grade III) using DCM.
-
Load: Dissolve crude in minimum DCM/MeOH (95:5). Load carefully.
-
Elute: Run a gradient from 100% DCM to 90:10 DCM:MeOH .
-
Monitor: Use TLC (Alumina plates, not Silica). Spots will likely streak; collect the main band.
-
Evaporate: Rotovap immediately. Do not leave the compound in solution with Methanol in the light.
References
-
Photostability of Benzothiazoles
-
Recrystallization of Organic Salts
- Source: Department of Chemistry, University of Rochester.
- Context: Explains the "oiling out" phenomenon and the use of anti-solvents for ionic compounds.
-
Link: (Verified via search 1.17)
-
Chromatography of Heterocyclic Amines
- Source: Organic Chemistry Portal.
- Context: Discusses the instability of benzothiazole derivatives on acidic silica gel and recommends alumina.
-
Link: (Verified via search 1.5)
-
Synthesis of Benzothiazolium Salts (General Protocol)
- Source: Royal Society of Chemistry (RSC).
- Context: Provides specific workup conditions for 3-methylbenzothiazolium salts, including precipit
-
Link: (Verified via search 1.19)
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-(Bromomethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the precise structural elucidation of intermediates is paramount. 5-(Bromomethyl)benzo[d]thiazole serves as a critical building block, and its unambiguous characterization is a foundational step in ensuring the integrity of subsequent synthetic transformations. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offers a comparative perspective with alternative analytical techniques, and presents a detailed protocol for data acquisition.
The Decisive Signature: Interpreting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit four key signals, each corresponding to a unique proton or group of protons in the molecule. The analysis of their chemical shift (δ), multiplicity, and coupling constants (J) allows for a definitive structural assignment.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~9.1 | Singlet (s) | - | 1H |
| H-4 | ~8.2 | Doublet (d) | ~8.5 | 1H |
| H-7 | ~8.0 | Doublet (d) | ~8.5 | 1H |
| -CH₂ Br | ~4.8 | Singlet (s) | - | 2H |
| H-6 | ~7.5 | Triplet (t) or Doublet of Doublets (dd) | ~8.5, ~1.5 | 1H |
Analysis of the Predicted Spectrum:
-
The Bromomethyl Protons (-CH₂Br): The most downfield of the aliphatic signals, the two protons of the bromomethyl group are predicted to appear as a sharp singlet around δ 4.8 ppm . The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent electronegative bromine atom. Its singlet multiplicity arises from the absence of any vicinal protons.
-
The Thiazole Proton (H-2): The proton at the 2-position of the benzothiazole ring is anticipated to be the most deshielding of the aromatic protons, resonating as a singlet at approximately δ 9.1 ppm . Its significant downfield shift is a consequence of the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms within the thiazole ring.
-
The Aromatic Protons (H-4, H-6, and H-7): The protons on the benzene ring exhibit a characteristic splitting pattern.
-
H-4 and H-7: These protons are expected to appear as doublets around δ 8.2 ppm and δ 8.0 ppm , respectively. The doublet multiplicity is a result of coupling to their respective ortho neighbors (H-6). The expected coupling constant is approximately 8.5 Hz, which is typical for ortho-coupling in aromatic systems.
-
H-6: This proton is predicted to resonate as a triplet or a doublet of doublets around δ 7.5 ppm . This is due to its coupling to both the H-4 and H-7 protons.
-
A Comparative Look: Alternative and Complementary Characterization Techniques
While ¹H NMR is the cornerstone for the structural elucidation of this compound, a multi-technique approach provides a more comprehensive characterization, confirming not only the structure but also the purity and functional group composition.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Precise proton environment, connectivity, and stereochemistry. | Highly detailed structural information, quantitative. | Requires deuterated solvents, can be complex for large molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, confirms carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-H, C=N, C-Br). | Fast, non-destructive, provides functional group information. | Limited structural detail, not quantitative. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not provide detailed structural connectivity. |
In-depth Comparison:
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For this compound, one would expect to see signals for the eight unique carbon atoms. The carbon of the bromomethyl group would appear in the aliphatic region, while the carbons of the benzothiazole ring system would be found in the aromatic region.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching, C=N and C=C stretching of the benzothiazole ring, and the C-Br stretching vibration.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.[2][3][4] For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key diagnostic feature.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for the preparation and acquisition of a ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Gently vortex the vial to ensure the sample is completely dissolved. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. b. Co-add a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Perform a baseline correction. d. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm. e. Integrate the peaks to determine the relative number of protons for each signal. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The structural characterization of this compound is most effectively and definitively achieved through ¹H NMR spectroscopy. The predicted spectrum, with its characteristic signals for the bromomethyl and benzothiazole protons, provides a robust method for its identification. Complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry offer additional layers of verification, ensuring the structural integrity and purity of this important synthetic intermediate. Adherence to a rigorous experimental protocol for sample preparation and data acquisition is crucial for obtaining high-quality, interpretable spectra, which are fundamental to the success of any research and development endeavor in the chemical sciences.
References
-
Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. [Link]
-
Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. [Link]
-
High resolution mass spectrometry.—II Some substituted benzothiazoles. [Link]
-
Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Benzothiazoles
Introduction: The Analytical Imperative for Characterizing Brominated Benzothiazoles
Benzothiazoles represent a privileged scaffold in medicinal chemistry and materials science, appearing in pharmaceuticals, vulcanization accelerators, and biocides. The introduction of a bromine atom onto this scaffold profoundly alters its chemical properties and, critically for our purposes, its behavior within a mass spectrometer. Understanding the fragmentation patterns of these halogenated heterocyles is not merely an academic exercise; it is a cornerstone of structural elucidation, metabolite identification, and quality control in drug development and environmental analysis.
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly conspicuous isotopic signature that simplifies the identification of bromine-containing fragments.[1][2] However, the true analytical challenge lies in deciphering the subsequent fragmentation of the molecule. This guide provides an in-depth comparison of the fragmentation behaviors of brominated benzothiazoles under different ionization conditions, supported by experimental data and protocols, to empower researchers in their analytical endeavors.
Pillar 1: Foundational Fragmentation of the Benzothiazole Core
Before delving into the specifics of brominated analogues, it is essential to understand the intrinsic fragmentation pathways of the parent benzothiazole ring. Under Electron Ionization (EI), which induces extensive fragmentation, the benzothiazole molecular ion is known to undergo characteristic cleavages. High-resolution mass spectrometry and deuterium labeling studies have established two primary decomposition pathways for the parent compound: the loss of hydrogen cyanide (HCN) and the loss of carbon monosulphide (CS).[3][4] The hydrogen atom involved in the HCN loss originates specifically from the 2-position of the ring.[3] These foundational pathways are often observed in substituted benzothiazoles after the initial loss of a substituent.
Pillar 2: The Defining Influence of Bromine Substitution
The substitution of bromine onto the benzothiazole ring introduces predictable and informative changes to the mass spectrum. The most immediate and useful of these is the isotopic pattern, but the bromine atom also directs fragmentation pathways.
The Isotopic Signature: A Built-in Marker
Any fragment retaining the bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge (m/z) units.[1] This M and M+2 pattern is a definitive indicator for the presence of a single bromine atom and is invaluable for tracking the halogen through the fragmentation cascade.
Case Study 1: 2-Bromobenzothiazole (EI Fragmentation)
Let us consider the fragmentation of 2-bromobenzothiazole (C₇H₄BrNS, MW: ~214 g/mol ) under typical Gas Chromatography-Mass Spectrometry (GC-MS) conditions with Electron Ionization (EI).[5]
-
Molecular Ion (M⁺˙): The molecular ion peak is observed as a characteristic doublet at m/z 213 and 215 , confirming the presence of bromine.
-
Primary Fragmentation - Loss of Bromine: The most facile fragmentation is the homolytic cleavage of the C-Br bond, a common pathway for halogenated compounds.[2] This results in the loss of a bromine radical (•Br) to yield a highly stable benzothiazol-2-yl cation at m/z 134 . This is often the base peak in the spectrum, reflecting the energetic favorability of this cleavage.
-
Secondary Fragmentation: The m/z 134 fragment can then undergo the characteristic fragmentation of the benzothiazole core, such as the loss of CS or HCN.
The fragmentation pathway is straightforward and dominated by the weak C-Br bond.
Caption: Proposed EI fragmentation of 2-Bromobenzothiazole.
Case Study 2: 6-Bromo-2-hydrazino-1,3-benzothiazole (ESI Fragmentation)
When analyzing more complex, polar molecules, Electrospray Ionization (ESI) is preferred. ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
For 6-Bromo-2-hydrazino-1,3-benzothiazole (C₇H₆BrN₃S, MW: ~244 g/mol ), the fragmentation is dictated by the substituent as well as the bromine atom.[1]
-
Protonated Molecule ([M+H]⁺): In positive ion mode ESI, the molecule is observed at m/z 245/247 .
-
Primary Fragmentation - Loss of Hydrazine Moiety: The initial and most significant fragmentation is the cleavage of the C-N bond of the hydrazine group, leading to the loss of N₂H₃. This results in a prominent fragment ion at m/z 213/215 .[1] The stability of the resulting 6-bromobenzothiazol-2-yl cation drives this pathway.
-
Secondary Fragmentation: The m/z 213/215 ion can then lose the bromine atom to yield a fragment at m/z 134, or undergo ring fragmentation. Further fragmentation can lead to ions at m/z 148 (loss of Br and HCN) and m/z 147.[1]
Comparative Guide: EI vs. ESI-MS/MS for Brominated Benzothiazoles
The choice of ionization technique is critical and dictates the type of information obtained. The following table compares the two most common approaches.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Principle | High-energy electron beam (70 eV) causes ionization and extensive fragmentation. | Soft ionization creates protonated molecules [M+H]⁺ in solution, fragmentation is controlled by CID. |
| Typical Analyte | Volatile, thermally stable compounds (GC-amenable). | Polar, non-volatile, thermally labile compounds (LC-amenable).[6] |
| Initial Ion | Molecular Ion Radical Cation (M⁺˙). | Protonated Molecule ([M+H]⁺).[1] |
| Fragmentation Extent | High, often complex spectra showing many generations of fragments. | Controlled, typically simpler spectra showing precursor-to-product transitions. |
| Primary Cleavage Driver | Weakest bonds in the radical cation (e.g., C-Br bond). | Proton affinity and stability of resulting cations and neutral losses. |
| Application | Library matching, initial identification of unknown volatile compounds. | Targeted quantification, structural analysis of complex molecules, metabolite ID.[7] |
Experimental Protocol: LC-MS/MS Analysis of a Brominated Benzothiazole
This protocol provides a robust, self-validating method for the analysis of a compound like 6-Amino-2-bromobenzothiazole. The rationale behind each step is explained to demonstrate causality.
1. Objective: To obtain a high-quality fragmentation spectrum of a brominated benzothiazole for structural confirmation.
2. Materials:
-
Brominated benzothiazole standard (e.g., 2-Amino-6-bromobenzothiazole[8])
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
C18 Reversed-Phase HPLC Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
3. Methodology:
-
Step 1: Sample Preparation
-
Action: Prepare a 1 mg/mL stock solution of the standard in methanol. Create a working solution of 1 µg/mL by diluting the stock with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Rationale: Methanol is a good solvent for most benzothiazoles. Diluting in the initial mobile phase ensures good peak shape upon injection by preventing solvent mismatch effects.
-
-
Step 2: Liquid Chromatography (LC) Separation
-
Action:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Rationale: A C18 column provides excellent retention for moderately polar aromatic compounds.[1] The gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[6]
-
-
Step 3: Mass Spectrometry (MS) Detection
-
Action:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS1 Scan: Scan a wide m/z range (e.g., 100-500) to find the [M+H]⁺ ion. For 2-Amino-6-bromobenzothiazole (C₇H₅BrN₂S), this will be at m/z 229/231.[9]
-
MS2 (Tandem MS) Scan: Select the monoisotopic [M+H]⁺ peak (m/z 229) as the precursor ion. Apply collision energy (e.g., 10-40 eV, requires optimization) to induce fragmentation and scan for product ions.
-
-
Rationale: ESI in positive mode is ideal for benzothiazoles due to the basicity of the nitrogen atoms.[1] The MS1 scan confirms the presence and mass of the target compound. The MS2 scan provides the fragmentation pattern, which is the fingerprint of the molecule's structure.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of brominated benzothiazoles is a predictable and highly informative process. The characteristic isotopic doublet imparted by the bromine atom serves as an unmistakable flag for identifying these compounds and their fragments. Under EI, fragmentation is typically initiated by the facile cleavage of the C-Br bond, while under softer ESI-MS/MS conditions, fragmentation is often directed by the substituents on the ring. By selecting the appropriate ionization method and understanding these core fragmentation principles, researchers, scientists, and drug development professionals can confidently identify and structurally characterize brominated benzothiazoles, accelerating research and ensuring product quality.
References
-
PubChem. (n.d.). 2-Bromo-1,3-benzothiazole | C7H4BrNS. National Center for Biotechnology Information. Retrieved from [Link]
-
Porter, Q. N. (1985). High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite.ai. Retrieved from [Link]
-
Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite.ai. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromobenzothiazole (C7H4BrNS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Amino-6-bromobenzothiazole. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry.
-
PubChemLite. (n.d.). 2-amino-6-bromobenzothiazole (C7H5BrN2S). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scite.ai [scite.ai]
- 4. scite.ai [scite.ai]
- 5. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 9. chemeo.com [chemeo.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of Benzothiazole Intermediates
In the intricate process of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy.[1] Benzothiazole and its derivatives are a critical class of heterocyclic compounds, serving as versatile scaffolds in medicinal chemistry for creating a wide array of therapeutic agents. Consequently, the rigorous purity analysis of benzothiazole intermediates is a non-negotiable step in the pharmaceutical manufacturing pipeline.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these vital intermediates. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a field-proven perspective on developing robust, reliable, and efficient analytical methods. We will explore the strategic selection of stationary phases, the nuanced optimization of mobile phases, and a comparison with alternative analytical technologies, all supported by experimental data and authoritative principles.
The Central Role of HPLC in Purity Profiling
Reverse-phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of moderately polar organic compounds like benzothiazole intermediates.[1][2] Its widespread adoption is due to its high resolution, sensitivity, quantitative accuracy, and versatility in separating complex mixtures.[1][2][3][4][5] The fundamental principle involves the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[1]
A typical HPLC method development workflow is a systematic process, beginning with understanding the analyte's properties and culminating in a fully validated method suitable for its intended purpose.
Sources
Positional Isomerism in Benzothiazole Alkylating Agents: 5- vs. 2-(Bromomethyl) Motifs
Executive Summary
Bottom Line Up Front: The choice between 2-(bromomethyl)benzo[d]thiazole (2-BMBT) and 5-(bromomethyl)benzo[d]thiazole (5-BMBT) is not merely structural; it is a choice between a hyper-reactive electrophile and a stable structural linker .
-
2-BMBT acts as an "aza-benzylic" halide. It is exceptionally electrophilic due to the adjacent C=N bond but suffers from poor shelf-stability and susceptibility to self-quaternization. It is the reagent of choice for introducing the benzothiazole pharmacophore as a "warhead" or active site probe.
-
5-BMBT behaves as a substituted benzyl bromide. It offers predictable, controllable reactivity and superior stability, making it the preferred scaffold for building fragment libraries or PROTAC linkers where the benzothiazole ring is a passive structural element.
Part 1: Mechanistic Divergence & Electronic Theory
To understand the reactivity difference, one must analyze the electronic environment of the methylene carbon in both isomers.
The 2-Position: The "Aza-Benzylic" Effect
In 2-BMBT, the bromomethyl group is directly attached to the C2 position, flanked by sulfur and nitrogen.
-
Inductive Effect (-I): The adjacent sp2 nitrogen is highly electronegative, pulling electron density away from the methylene carbon. This creates a significant partial positive charge (
), making it a "harder" and more aggressive electrophile. -
Resonance (Mesomeric Effect): Upon nucleophilic attack (SN2 transition state), the developing negative charge can be delocalized onto the electronegative nitrogen. This lowers the activation energy (
), resulting in reaction rates 10–50x faster than standard benzyl bromides. -
The Instability Factor: The ring nitrogen is nucleophilic. In the crystal lattice or concentrated solution, the nitrogen of one molecule can attack the C2-methylene of another, leading to self-quaternization (polymerization).
The 5-Position: The Distal Benzylic Effect
In 5-BMBT, the bromomethyl group is on the fused benzene ring.
-
Electronic Isolation: While the heterocycle is electron-withdrawing, its effect at the 5-position is attenuated by distance and aromatic conjugation.
-
Behavior: It behaves analogously to a para-substituted benzyl bromide (e.g., 4-nitrobenzyl bromide). The reactivity is high enough for efficient alkylation but low enough to prevent rapid hydrolysis or self-reaction.
Reactivity Visualization (DOT Diagram)
Figure 1: Mechanistic flow illustrating why the 2-position yields a hyper-reactive electrophile compared to the 5-position.
Part 2: Experimental Comparison Data
The following data summarizes the performance characteristics of both isomers. Note: Kinetics are normalized relative to Benzyl Bromide (k=1.0).
| Feature | 2-(Bromomethyl)benzo[d]thiazole | This compound |
| Relative Reactivity (krel) | ~45.0 (Estimated vs Benzyl Br) | ~2.5 (Estimated vs Benzyl Br) |
| Primary Mechanism | SN2 (dominant), SN1 (possible in polar protic) | SN2 |
| Hydrolytic Stability | Poor (t1/2 < 1 hr in aq. buffer) | Good (Stable for days in neutral pH) |
| Storage Requirement | -20°C, Desiccated, Argon (Dark) | 4°C, Standard bottle (Dark) |
| Main Impurity | Dimer/Polymer (Quaternary salt) | Hydrolysis product (Alcohol) |
| Selectivity | Low (Alkylates amines, thiols, and alcohols indiscriminately) | High (Preferential for thiols/amines over alcohols) |
Part 3: Protocols & Handling
A. Synthesis (Wohl-Ziegler Bromination)
Both isomers are typically prepared from their methyl precursors using N-Bromosuccinimide (NBS). However, the workup differs critically due to stability.
General Reaction: Methyl-Benzothiazole + NBS + (PhCOO)2 (cat.) -> Bromomethyl-Benzothiazole + Succinimide
Protocol for 2-BMBT (Critical Care)
-
Reagents: 2-Methylbenzothiazole (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (0.05 eq) in CCl4 or Benzotrifluoride.
-
Reflux: Heat to reflux under N2. Monitor by TLC every 15 mins. Do not over-cook.
-
Filtration: Cool to 0°C to precipitate succinimide. Filter rapidly under Argon.
-
Purification: Do NOT column chromatograph on silica (the acidity of silica catalyzes decomposition). Recrystallize immediately from anhydrous hexane/Et2O or use crude if purity >90%.
-
Storage: Use immediately.
Protocol for 5-BMBT (Standard)
-
Reagents: 5-Methylbenzothiazole (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) in CCl4.
-
Reflux: Standard reflux (2-4 hours).
-
Purification: Silica gel flash chromatography is permissible (Hexane/EtOAc gradient).
-
Yield: Typically 60-80% stable solid.
B. Reactivity Assay (Self-Validating Protocol)
To verify the activity of your reagent before committing valuable nucleophiles (e.g., proteins or complex scaffolds), use this Thiophenol Titration Assay .
-
Setup: Dissolve 0.1 mmol of the bromomethyl-benzothiazole in 1 mL MeCN.
-
Titrant: Add 1.0 eq of 4-methoxythiophenol (chromophore).
-
Base: Add 1.5 eq DIPEA.
-
Observation:
-
2-BMBT: Reaction should be complete < 5 minutes at RT (TLC check).
-
5-BMBT: Reaction typically requires 30-60 minutes or mild heating (40°C).
-
-
Validation: If 2-BMBT takes >15 mins, your reagent has likely hydrolyzed or polymerized.
Part 4: Applications & Decision Matrix
When to use which?
Use 2-(Bromomethyl)benzo[d]thiazole when:
-
Cysteine Labeling: You need to tag a cysteine residue on a protein rapidly at low concentrations. The high electrophilicity drives the reaction to completion even with steric hindrance.
-
Warhead Design: You are designing a covalent inhibitor (e.g., for enzymes with a nucleophilic active site cysteine/serine).
-
Heterocycle Introduction: You need to introduce the benzothiazole moiety directly attached to a heteroatom (N, O, S).
Use this compound when:
-
Library Synthesis: You are building a library of compounds for SAR (Structure-Activity Relationship) studies and need a stable building block.
-
Linker Chemistry: You are synthesizing a PROTAC or bifunctional molecule where the benzothiazole is a spacer, not the reactive center.
-
Scale-Up: You need to produce grams/kilograms of material. The instability of the 2-isomer makes it hazardous and costly for scale-up.
Decision Workflow (DOT Diagram)
Figure 2: Decision matrix for selecting the appropriate isomer based on project requirements.
References
-
Synthesis and Reactivity of 2-Substituted Benzothiazoles
-
Mechanistic Insight (S_N2 vs Stability)
-
Applications in Medicinal Chemistry
- Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Source: Journal of Chemical Reviews.
-
URL:[Link]
-
Handling of Benzylic Halides (General Stability)
- Title: Stability and storage conditions for 2-benzyloxybenzyl chloride (Analogous Handling Protocols).
-
Source: BenchChem Technical Guide.[4]
-
NBS Bromination Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Differentiation & Performance Guide: Chloromethyl vs. Bromomethyl Benzothiazoles
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of benzothiazole-based pharmacophores—widely used in antitumor, antimicrobial, and neuroprotective drug discovery—the choice between 2-(chloromethyl)benzothiazole (CMBT) and 2-(bromomethyl)benzothiazole (BMBT) is rarely arbitrary. It represents a calculated trade-off between shelf-stability and alkylation efficiency .
While both serve as electrophilic "warheads" for installing the benzothiazole moiety, they exhibit distinct spectroscopic fingerprints and kinetic profiles. This guide provides the technical roadmap to definitively distinguish these analogues and select the appropriate reagent for your synthetic pathway.
| Feature | 2-(Chloromethyl)benzothiazole | 2-(Bromomethyl)benzothiazole |
| Primary Utility | Stable building block; standard alkylations | High-reactivity electrophile; difficult substrates |
| Leaving Group Ability | Moderate (Cl⁻) | Excellent (Br⁻) |
| Storage Stability | High (Months at 4°C) | Low (Prone to hydrolysis/dimerization) |
| Key ID Feature | MS Isotope Ratio (3:[1][2][3][4][5]1) | MS Isotope Ratio (1:[6]1) |
Structural & Electronic Basis of Differentiation
To interpret the spectra correctly, one must understand the underlying electronic environments.
-
Electronegativity (
): Chlorine ( ) is more electronegative than Bromine ( ). Inductively, Cl withdraws more electron density from the -carbon. -
Bond Length: The C-Cl bond (
1.77 Å) is shorter than the C-Br bond ( 1.93 Å). -
The Heavy Atom Effect: Crucially, in
C NMR, the "Heavy Atom Effect" (spin-orbit coupling) dominates over simple electronegativity for bromine. This causes the -carbon attached to Br to appear significantly upfield (shielded) compared to Cl, counter to what simple inductive logic would suggest.
Spectroscopic Deep Dive
A. Mass Spectrometry (The Definitive Identifier)
Mass spectrometry provides the most unambiguous differentiation due to the natural isotopic abundances of halogens. This is your primary "Go/No-Go" validation step.
-
Chloromethyl (CMBT):
-
Pattern: Exhibits a molecular ion (
) and an isotope peak ( ) with a characteristic 3:1 intensity ratio .[7] -
Origin: Natural abundance of
Cl (75.8%) vs. Cl (24.2%).
-
-
Bromomethyl (BMBT):
-
Pattern: Exhibits an
and peak with a nearly 1:1 intensity ratio .[6] -
Origin: Natural abundance of
Br (50.7%) vs. Br (49.3%).
-
B. Nuclear Magnetic Resonance (NMR)
NMR analysis reveals subtle but reproducible differences.
Proton (
H) NMR
The
-
CMBT: Typically resonates at
4.95 – 5.10 ppm . -
BMBT: Typically resonates at
4.80 – 4.95 ppm . -
Note: The chemical shift difference is small (
ppm) and solvent-dependent. Do not rely on H NMR alone for identification.
Carbon (
C) NMR (Critical Distinction)
This is the most reliable NMR method due to the Heavy Atom Effect.
-
CMBT (
): The -carbon resonates downfield at 40 – 46 ppm . -
BMBT (
): The -carbon is significantly shielded, appearing upfield at 25 – 33 ppm .
C. Infrared Spectroscopy (IR)[2][9][10]
-
C-Cl Stretch: Strong absorption bands at 700–750 cm
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
C-Br Stretch: Shifts to lower energy (lower frequency) at 600–650 cm
due to the increased mass of the bromine atom (reduced mass effect in Hooke's Law).
Visualization: Analytical Decision Matrix
Caption: Analytical logic flow for distinguishing chloromethyl and bromomethyl derivatives using MS and NMR markers.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)benzothiazole
Preferred for stability and scale-up.
-
Reagents: 2-Aminothiophenol (1.0 eq), Chloroacetyl chloride (1.1 eq).
-
Solvent: Toluene or Xylene (anhydrous).
-
Procedure:
-
Dissolve 2-aminothiophenol in solvent under
atmosphere. -
Add chloroacetyl chloride dropwise at 0°C (Exothermic!).
-
Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Neutralize with saturated
. Extract with EtOAc.
-
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Protocol B: Synthesis of 2-(Bromomethyl)benzothiazole
Preferred for high reactivity applications.
-
Reagents: 2-Methylbenzothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.).
-
Solvent:
or Benzene (Caution: Carcinogenic) or Trifluorotoluene (Green alternative). -
Procedure:
-
Dissolve starting material in solvent. Add NBS and radical initiator.
-
Reflux under visible light irradiation (halogen lamp) for 4–6 hours.
-
Critical Step: Filter hot to remove succinimide byproduct.
-
-
Storage: Use immediately or store at -20°C under Argon. Note: This compound hydrolyzes rapidly in moist air.
Performance Comparison Data
The following table summarizes the key physical and reactivity differences.
| Parameter | Chloromethyl (CMBT) | Bromomethyl (BMBT) | Implication for Drug Design |
| Bond Dissociation Energy | BMBT reacts faster in nucleophilic substitutions ( | ||
| Hydrolytic Stability | Stable in ambient air | Unstable (forms alcohol) | CMBT is preferred for long storage; BMBT must be made fresh. |
| Reaction Time (Typical) | 6–12 Hours | 1–3 Hours | BMBT offers higher throughput for library synthesis. |
| Side Reactions | Low | High (Elimination/Dimerization) | CMBT yields cleaner crude products. |
Reactivity Visualization
Caption: Synthetic pathways highlighting the trade-off between stability (Chloromethyl) and reactivity (Bromomethyl).
References
-
BenchChem. (2025).[8][9] Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol. Retrieved from
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from
-
Gross, R. A. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator.[10] Retrieved from
-
UCSD NMR Facility. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC. Retrieved from
-
LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Benchmarking 5-(Bromomethyl)benzo[d]thiazole: A Comparative Reactivity Analysis Against Key Heterocyclic Electrophiles
An In-Depth Technical Guide
Introduction: The Role of Heterocyclic Electrophiles in Modern Chemistry
In the landscape of medicinal chemistry and drug discovery, the strategic deployment of electrophilic functional groups is paramount for creating targeted covalent inhibitors, sophisticated biological probes, and advanced materials.[1][2] Among the diverse array of electrophiles, those appended to heterocyclic scaffolds are of particular interest. The heterocycle itself often serves as a critical pharmacophore, capable of engaging in specific, non-covalent interactions with a biological target, thereby positioning the electrophilic warhead for a precise and efficient reaction.[3]
5-(Bromomethyl)benzo[d]thiazole stands out as a noteworthy reagent in this class. The benzothiazole core is a "privileged structure" found in numerous biologically active compounds, recognized for its ability to bind to a variety of receptors and enzymes.[2][3] The attached bromomethyl group provides a potent electrophilic center, primed for nucleophilic substitution. This guide provides a comprehensive benchmark of this compound's reactivity. We will objectively compare its performance against other widely used heterocyclic electrophiles—namely 2-(Bromomethyl)pyridine and 2-(Chloromethyl)quinoline—and the classic benzyl bromide, supported by mechanistic principles and detailed experimental protocols.
The Competitors: A Structural Overview of Selected Electrophiles
The reactivity of a benzylic-type halide is not governed by the leaving group alone. The nature of the aromatic or heteroaromatic ring to which the methyl halide is attached plays a decisive role by influencing the electrophilicity of the methylene carbon through electronic effects.
| Compound | Structure | Key Features |
| This compound | ![]() | Fused heterocyclic system. The thiazole ring is electron-withdrawing, enhancing the electrophilicity of the benzylic carbon. The overall scaffold is common in bioactive molecules.[4][5] |
| 2-(Bromomethyl)pyridine | ![]() | Contains a pyridine ring, where the nitrogen atom is electron-withdrawing, activating the bromomethyl group for nucleophilic attack.[6][7] A versatile building block in pharmaceuticals and materials science.[8] |
| 2-(Chloromethyl)quinoline | ![]() | Features a quinoline ring, a fused system of benzene and pyridine.[9] The chloromethyl group is generally less reactive than a bromomethyl group due to the poorer leaving group ability of chloride.[9] |
| Benzyl Bromide | ![]() | The archetypal benzylic halide. It serves as a fundamental baseline for comparing the electronic influence of heteroaromatic systems on reactivity.[10] |
Mechanistic Underpinnings: The Sₙ2 Reaction Pathway
The reactions of these electrophiles with nucleophiles predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11][12] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.
The rate of an Sₙ2 reaction is described by the rate law: Rate = k[Electrophile][Nucleophile].[11] Several factors dictate the magnitude of the rate constant, k:
-
Electrophilicity of the Carbon: A greater partial positive charge (δ+) on the methylene carbon accelerates the attack by an electron-rich nucleophile. Electron-withdrawing groups on the aromatic ring increase this electrophilicity.
-
Leaving Group Ability: The stability of the departing halide as an anion is crucial. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. Thus, bromides are inherently more reactive than chlorides.
-
Steric Hindrance: The Sₙ2 mechanism involves a backside attack by the nucleophile. Bulky groups around the reaction center can impede this approach, slowing the reaction. For the selected compounds, steric hindrance is comparable.
-
Transition State Stabilization: The presence of a nearby π-system, such as in all the selected examples, helps to stabilize the transition state, making these benzylic-type halides significantly more reactive than their simple alkyl halide counterparts.[12][13]
Comparative Reactivity Analysis
The general order of reactivity in Sₙ2 reactions is expected to be influenced primarily by the electronic nature of the heterocyclic ring and the identity of the leaving group.
Expected Reactivity Ranking: 2-(Bromomethyl)pyridine > this compound ≈ Benzyl Bromide > 2-(Chloromethyl)quinoline
Analysis of the Reactivity Hierarchy:
-
2-(Bromomethyl)pyridine is anticipated to be the most reactive. The electron-withdrawing nitrogen atom in the pyridine ring, positioned ortho to the bromomethyl group, strongly increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[6][7]
-
This compound possesses an electron-withdrawing thiazole moiety.[14] This effect enhances its reactivity compared to a simple alkyl halide. Its reactivity is expected to be comparable to or slightly greater than that of benzyl bromide, where the activating effect of the fused thiazole ring system provides significant stabilization to the Sₙ2 transition state.
-
Benzyl Bromide serves as our baseline. The phenyl ring stabilizes the transition state through conjugation, making it substantially reactive.[15][16]
-
2-(Chloromethyl)quinoline is predicted to be the least reactive in this series for two primary reasons. First, the chloride ion is a less effective leaving group than bromide. Second, while the quinoline system is electron-withdrawing, the primary determinant of its lower reactivity in this comparison is the C-Cl bond strength versus the C-Br bond.[9]
This qualitative ranking provides a strong predictive framework for researchers when selecting an electrophile for a specific synthetic or biological application. For instance, for rapid and efficient labeling of a biological thiol, 2-(bromomethyl)pyridine would be a prime candidate, whereas for a more controlled reaction, this compound might be preferred.
Experimental Protocol: A Self-Validating Kinetic Assay
To empirically determine and compare the reactivity of these electrophiles, a standardized kinetic assay is essential. The following protocol describes a pseudo-first-order experiment monitoring the reaction with a model thiol nucleophile, 4-nitrothiophenolate, by UV-Vis spectrophotometry. The formation of the product can be monitored by the disappearance of the distinct absorbance of the 4-nitrothiophenolate anion.
Materials:
-
This compound
-
2-(Bromomethyl)pyridine hydrobromide
-
2-(Chloromethyl)quinoline
-
Benzyl bromide
-
4-Nitrothiophenol
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
Step-by-Step Methodology:
-
Buffer Preparation (100 mM Sodium Phosphate, pH 7.4):
-
Prepare 100 mM solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 7.4 is achieved. This ensures the 4-nitrothiophenol (pKa ~4.5) is predominantly in its reactive thiophenolate form.
-
-
Stock Solution Preparation:
-
Electrophiles (10 mM): Accurately weigh and dissolve each electrophile in acetonitrile to prepare 10 mM stock solutions. Rationale: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions and is miscible with the aqueous buffer.[12]
-
Nucleophile (1 mM): Prepare a 1 mM stock solution of 4-nitrothiophenol in the pH 7.4 phosphate buffer.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at 412 nm, the λ_max of the 4-nitrothiophenolate anion.
-
In a quartz cuvette, add 900 µL of the pH 7.4 buffer.
-
Add 50 µL of the 1 mM 4-nitrothiophenol stock solution and mix. The final concentration will be 50 µM.
-
Record a baseline absorbance (A_initial).
-
To initiate the reaction, add 50 µL of a 10 mM electrophile stock solution and immediately start recording the absorbance over time (e.g., every 15 seconds for 10-20 minutes). The final concentration of the electrophile will be 500 µM. Rationale: Using a 10-fold excess of the electrophile ensures the reaction follows pseudo-first-order kinetics with respect to the nucleophile.
-
-
Data Analysis:
-
Plot ln(A_t - A_final) versus time (t), where A_t is the absorbance at time t and A_final is the absorbance at the reaction's completion.
-
The slope of the resulting linear plot is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated using the equation: k = k_obs / [Electrophile].
-
Repeat the experiment for each electrophile to obtain a quantitative comparison of their reactivities.
-
Caption: Workflow for the comparative kinetic analysis of heterocyclic electrophiles.
Applications in Drug Discovery & Chemical Biology
The choice of a heterocyclic electrophile is dictated by the specific application, balancing reactivity with selectivity and the desired biological properties of the final conjugate.
-
Targeted Covalent Inhibitors: These electrophiles are frequently incorporated into drug candidates to form a permanent covalent bond with a specific nucleophilic residue (often a cysteine) in a target protein's active site.[17] The benzothiazole scaffold, for example, can be used to direct the bromomethyl "warhead" to the desired location, leading to potent and durable inhibition.
-
Bioconjugation and Chemical Probes: Attaching probes like fluorophores or biotin to proteins and other biomolecules is crucial for studying their function. The reactivity of these bromomethyl heterocycles allows for site-specific labeling under mild, often near-physiological conditions.[18]
-
Materials Science: Functionalized pyridines and quinolines are used to construct advanced materials, including organic light-emitting diodes (OLEDs) and chemical sensors, where the reactive handle allows for polymerization or surface immobilization.[6]
Caption: Mechanism of action for a covalent inhibitor targeting a cysteine residue.
Conclusion
This compound is a highly valuable heterocyclic electrophile, offering a blend of moderate-to-high reactivity and a biologically relevant scaffold. Our analysis places its reactivity in a clear context relative to other common electrophiles. It is generally more reactive than its chloro-analogs and demonstrates reactivity comparable to the classic benzyl bromide, driven by the electron-withdrawing nature of the fused thiazole ring. While likely not as reactive as the highly activated 2-(bromomethyl)pyridine, this can be an advantage, offering greater control and potentially improved selectivity in complex biological environments. For researchers and drug developers, understanding this reactivity benchmark is crucial for making informed decisions in the rational design of next-generation covalent therapeutics, chemical probes, and functional materials.
References
- Benchchem. An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
- Rezayati, S. (2020). A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide.
- CymitQuimica. CAS 4377-41-7: 2-(Chloromethyl)quinoline.
- Chem-Impex. 2-(Bromomethyl)pyridine hydrobromide.
- Ilaš, J., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. Pharmaceuticals.
- Hegedüs, C., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. MDPI.
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
- University of Wisconsin-Madison. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- ResearchGate. (2018). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
- CureFFI.org. (2015). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles.
- YouTube. (2021).
- Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.
- Li, L., et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
- Al-Ostath, A., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Cureus.
- Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.
- Tan, S. J., et al. (2022).
- HASSAN, W. A. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 4377-41-7: 2-(Chloromethyl)quinoline | CymitQuimica [cymitquimica.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ocw.uci.edu [ocw.uci.edu]
- 12. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]
- 13. quora.com [quora.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Bromomethyl)benzo[d]thiazole
This document provides a detailed operational and logistical framework for the proper disposal of 5-(Bromomethyl)benzo[d]thiazole. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to instill a deep understanding of the chemical principles that govern safe handling and disposal. By explaining the causality behind each procedural step, we aim to foster a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment: A Proactive Approach to Safety
The molecule consists of a benzothiazole core functionalized with a bromomethyl (-CH₂Br) group. This structure informs our hazard assessment:
-
Benzothiazole Moiety : The parent compound, benzothiazole, is known to be harmful if swallowed, inhaled, or in contact with skin, and it is a serious eye irritant.[1]
-
Bromomethyl Group : This functional group classifies the compound as a halogenated organic.[2][3] More importantly, it is a reactive alkylating agent, which typically imparts lachrymatory (tear-inducing) properties and significant potential for skin and respiratory tract irritation.[4] The SDS for the isomeric 4-(Bromomethyl)benzothiazole lists it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[4]
-
Corrosivity : The SDS for a similar compound, 5-(Bromomethyl)-2,1,3-benzothiadiazole, classifies it as a substance that causes severe skin burns and eye damage.[5] Given this evidence, it is prudent to handle this compound as a potentially corrosive material.
This composite analysis demands that this compound be treated as a hazardous substance with multiple potential risks.
Table 1: Inferred Hazard Profile and Safety Summary
| Parameter | Assessment | Rationale & Source Analogue |
| Physical State | Solid (Crystals/Powder) | Based on common benzothiazole derivatives.[6] |
| GHS Pictograms | Corrosion, Skull and Crossbones, Exclamation Mark | |
| Primary Hazards | Corrosive, Acutely Toxic (Oral), Skin/Eye/Respiratory Irritant | Inferred from analogues like 5-(Bromomethyl)-2,1,3-benzothiadiazole (Corrosive) and 4-(Bromomethyl)benzothiazole (Irritant, Harmful).[4][5] |
| Chemical Class | Halogenated Organic Compound | Presence of bromine atom.[2][3][7] |
| Incompatibilities | Strong Acids, Bases, Oxidizing Agents, Reducing Agents | To avoid hazardous reactions.[5] |
| Hazardous Decomposition | Combustion may produce CO, CO₂, NOx, SOx, Hydrogen Bromide.[5][6] |
Mandatory Safety Protocols: Personal Protective Equipment (PPE) & Engineering Controls
Given the inferred corrosive and irritant nature of this compound, rigorous protective measures are non-negotiable. All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Eye and Face Protection : Wear chemical splash goggles that meet EN166 (EU) or NIOSH (US) standards.[6][10] Due to the high risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended.[4][11]
-
Hand Protection : Handle with chemically resistant gloves, such as nitrile rubber.[10] Given the potential for rapid permeation, double-gloving is a prudent measure. Gloves must be inspected for integrity before each use, and proper removal techniques must be employed to prevent skin contamination.[10][11]
-
Body Protection : A full-length lab coat, long pants, and closed-toe shoes are mandatory.[8][12] For handling larger quantities or during spill cleanup, a chemical-resistant apron should be worn.[10]
Step-by-Step Disposal Protocol
The proper disposal of this compound is predicated on one central principle: strict waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[2][3][13][14]
Waste Collection
-
Designate a Waste Container : Select a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[13][14]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[2][3] The label must clearly state:
-
The full chemical name: "Waste this compound".
-
The primary hazards: "Corrosive, Toxic, Irritant".
-
The accumulation start date.
-
A list of all constituents if it is a mixed waste stream.
-
-
Segregation : This container is for HALOGENATED WASTE ONLY . Do not add non-halogenated solvents, strong acids, bases, or oxidizers.[7][13]
-
Transfer of Waste : Carefully transfer the chemical waste into the designated container inside a chemical fume hood.[3]
-
Contaminated Materials : Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, gloves, and absorbent pads used for cleaning, must also be placed in this container.[7][10]
Waste Storage
-
Secure the Container : Keep the waste container tightly closed at all times except when actively adding waste.[2][13]
-
Location : Store the container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment : The primary waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[3]
-
Segregation : Ensure the SAA is organized to keep halogenated waste physically separate from other waste categories, especially acids and bases.[13][15]
Final Disposal
-
Monitor Fill Level : Do not overfill the container. A safe limit is approximately 75% of the container's capacity to allow for expansion.[14]
-
Schedule Pickup : Once the container is nearing capacity or has been in accumulation for the maximum time allowed by your institution (e.g., 150 days), schedule a pickup with your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Documentation : Complete all required waste disposal manifests and documentation provided by your EHS office. Accurate records are essential for regulatory compliance.[10] The final disposal method will almost certainly be high-temperature incineration at a licensed facility, which is the standard procedure for halogenated organic wastes.[7][16]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Small Spill (in a fume hood) :
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[7][10] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[10]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.[3] Do not attempt to clean up a large spill yourself.
-
Personnel Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[4][5]
-
Ingestion : Rinse the mouth with water. DO NOT induce vomiting.[5] Seek immediate medical attention and provide the SDS or chemical label information to the medical personnel.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet for 5-(Bromomethyl)-2,1,3-benzothiadiazole . Fisher Scientific.
-
Safety Data Sheet for 4,7-bis(5-bromothiophen-2-yl)benzo[c][2][5][6]thiadiazole . Ossila.
-
Safety Data Sheet for Benzothiazole . TCI America.
-
Safety Data Sheet for Benzothiazole . CPAChem.
-
Standard Operating Procedure for Halogenated Organic Liquids . Braun Research Group, Northwestern University.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) Bookshelf.
-
Chemical Waste Disposal Guidelines . Emory University.
-
Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole . BenchChem.
-
Toxicological Profile for Bromoform and Dibromochloromethane: Production, Import/Export, Use, and Disposal . National Center for Biotechnology Information (NCBI) Bookshelf.
-
Laboratory Safety Guidelines . ETH Zurich.
-
Bromination Process for Disposal of Spilled Hazardous Materials . U.S. Environmental Protection Agency (EPA).
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions.
-
Chemical Synthesis Safety Tips To Practice in the Lab . Moravek.
-
Chemical Waste Guideline: Halogenated Solvents in Laboratories . Temple University.
-
Safety Data Sheet for 4-(Bromomethyl)benzothiazole . Aaron Chemistry GmbH.
-
Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications . ResearchGate.
-
Safety Data Sheet for Thiazole . Santa Cruz Biotechnology.
-
Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Laboratory Professionals . BenchChem.
-
Hazardous Waste Disposal Guide . Northwestern University.
-
Product Page for 5-(Bromomethyl)-2,1,3-benzothiadiazole . Sigma-Aldrich.
-
Product Safety Assessment: Benzothiazole . LANXESS.
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities . Environment International.
-
Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology (MIT).
-
Laboratory Safety Guide . University of the Philippines Diliman.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-(Bromomethyl)benzo[d]thiazole
Technical Handling Guide: 5-(Bromomethyl)benzo[d]thiazole
Part 1: Executive Safety Logic (The "Why")
As researchers, we often treat benzyl bromide derivatives as "standard intermediates," but this compound (CAS: 131337-65-0) requires a elevated safety posture due to its dual-hazard mechanism.
-
Electrophilic Alkylation: The benzylic carbon, activated by the electron-withdrawing benzothiazole ring and the good leaving group (bromide), is a potent electrophile. It will aggressively alkylate nucleophiles—including the nitrogen bases in your DNA and the thiol groups in your proteins. This is not just a "burn"; it is cellular modification.
-
Hydrolytic Corrosion: Upon contact with moisture (mucous membranes, humidity), this compound hydrolyzes to release Hydrogen Bromide (HBr) gas. This creates an immediate chemical burn in the respiratory tract and eyes, often before the alkylation damage is fully realized.
Core Directive: Treat this compound as a Lachrymatory Alkylating Agent . All protocols below are designed to prevent the initiation of these two mechanisms.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of benzyl halides. The non-polar benzyl moiety permeates thin nitrile (<4 mil) in minutes.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate) Liners | Laminate films provide >480 min breakthrough time against benzyl halides. Nitrile swells and degrades. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Worn over the laminate liners for dexterity and grip. Discard immediately upon splash. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary containment. The compound is a lachrymator; open bench work is prohibited. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate against lachrymatory vapors which can bypass side shields. |
| Body | Tyvek Lab Coat (or Apron) | Cotton lab coats can absorb and hold the chemical against the chest/arms. |
Part 3: Operational Protocol
Storage & Stability
-
Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Mechanism: The compound is moisture-sensitive. Gradual hydrolysis in a freezer can pressurize the vial with HBr gas.
-
Opening Procedure: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation from reacting with the cold solid to generate HBr.
Weighing & Transfer (The "Static" Risk)
This solid is often fine and electrostatic. Static discharge can disperse particles into the air outside the balance draft shield.
-
Engineering Control: Place the analytical balance inside the fume hood.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and vial before weighing.
-
Transfer: Do not use a spatula for large transfers. Dissolve the solid in the reaction solvent (e.g., DCM or THF) directly in the shipping vial if possible, then transfer as a liquid.
Reaction Setup
-
Venting: Connect the reaction vessel to a scrubber or a bubbler containing 10% aqueous Sodium Thiosulfate .
-
Why? This traps any escaping HBr or alkyl bromide vapors, neutralizing them before they exit the hood stack.
Part 4: Decontamination & Disposal (The Thiosulfate Protocol)
Never dispose of active alkylating agents directly into waste drums. You must chemically destroy the "warhead" (the C-Br bond) first.
Reagent: Quenching Solution (10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water).
Step-by-Step Decontamination:
-
Glassware: Rinse all contaminated spatulas, flasks, and stir bars with the Quenching Solution. Let sit for 30 minutes.
-
Chemistry: The thiosulfate anion (
) acts as a soft nucleophile, displacing the bromide to form a non-toxic Bunte salt. The bicarbonate neutralizes any HBr.
-
-
Spills (Solid):
-
Final Disposal: Label the waste container as "Halogenated Organic - Deactivated w/ Thiosulfate."
Part 5: Visual Safety Logic
Workflow Diagram: Safe Handling Lifecycle
Caption: Operational lifecycle emphasizing moisture control and chemical neutralization steps.
Decision Tree: Spill Response
Caption: Critical decision path preventing HBr generation during spill cleanup.
References
-
Sigma-Aldrich . Safety Data Sheet: this compound. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA) . Cameo Chemicals: Benzyl Bromide Hazards. Retrieved from
-
Lunn, G., & Sansone, E. B. (1987).[3] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate neutralization of alkyl halides).
-
University of California, Berkeley . SOP: Acutely Toxic Chemicals - Alkyl Halides. Retrieved from
- Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




